2-Chloro-1,4-benzoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWYSWDBYCVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878857 | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
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Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-99-8 | |
| Record name | Chloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-1,4-benzoquinone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
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| Record name | 2-Chloro-1,4-benzoquinone | |
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| Record name | 2-Chloro-1,4-benzoquinone | |
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| Record name | 2-CHLORO-1,4-BENZOQUINONE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1,4-benzoquinone, a significant chemical intermediate in organic synthesis and a molecule of interest in the fields of toxicology and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role in biological systems, with a particular focus on its cytotoxic mechanisms.
Chemical Identity and Properties
This compound, a chlorinated quinone, is a yellow to brown crystalline solid.[1] It is recognized for its high reactivity, serving as a versatile electrophile and oxidizing agent in numerous chemical reactions.[1]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-chlorocyclohexa-2,5-diene-1,4-dione | [2] |
| CAS Number | 695-99-8 | [2] |
| Molecular Formula | C₆H₃ClO₂ | [2] |
| Molecular Weight | 142.54 g/mol | [1] |
| Appearance | Yellow to brown crystalline solid | [1] |
| Melting Point | 52–57 °C | [1] |
| Boiling Point | ~210 °C (decomposition) | [1] |
| Density | 1.40 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |
| Flash Point | 83 °C | [1] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.
Oxidation of 2-Chloro-4-aminophenol
This method involves the oxidation of a p-aminophenol derivative to the corresponding quinone.
Experimental Protocol:
-
Prepare a solution of 2-chloro-4-aminophenol in aqueous sulfuric acid (4N).
-
To this solution, add a 50% excess of sodium dichromate dihydrate solution in water in one portion at room temperature.
-
Monitor the temperature and maintain it below 35 °C using external cooling if necessary.
-
Allow the reaction mixture to stand at room temperature for at least one hour.
-
Add clean sand to the dark red mixture and filter with suction.
-
Extract the filtrate and the filter cake with ether.
-
Combine the ether extracts and remove the ether by distillation.
-
Subject the resulting dark red tarry residue to steam distillation.
-
Collect the distillate until no more solid quinone appears in the condenser.
-
Filter the yellow chloro-p-quinone and dry. Further purification can be achieved by crystallization from aqueous ethanol.[3]
Oxidation of 2,4-Dichlorophenol (B122985)
This protocol utilizes a Ti-superoxide catalyst for the oxidation of a dichlorinated phenol.
Experimental Protocol:
-
Prepare a mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml).
-
Heat the mixture with stirring at 60-70 °C under an inert atmosphere.
-
To the reaction mixture, add aqueous 30% H₂O₂ (20 mmol) dropwise over 15 minutes.
-
Continue heating for 1 hour.
-
Recover the catalyst by filtration.
-
Separate the resulting this compound by chromatographic purification.[2]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes and agrochemicals.[1] In the realm of drug development, it is a precursor for synthesizing biologically active molecules. For instance, it is used in the preparation of chloro derivatives of prenylnaphthohydroquinone, which have been evaluated for their cytotoxicity against neoplastic cell lines.[4] The reactivity of the quinone moiety and the chloro-substituent allows for diverse chemical modifications to generate novel compounds with potential therapeutic applications.
Biological Activity and Cytotoxicity
The biological activity of this compound is primarily associated with its ability to induce oxidative stress.[5] Like other quinones, it can undergo redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) radicals. This increase in ROS can overwhelm the cellular antioxidant defense mechanisms, leading to damage of cellular macromolecules, including lipids, proteins, and DNA.[5]
Mechanism of Cytotoxicity
The cytotoxicity of chlorinated benzoquinones is linked to their ability to induce oxidative stress, which in turn can trigger programmed cell death, or apoptosis. Studies on the related compound, 2,6-dichloro-1,4-benzoquinone, have shown that it can promote the mitochondrial apoptosis pathway and inhibit the pro-survival PI3K/AKT/mTOR signaling pathway through the induction of ROS.[1] This dual effect of promoting cell death and inhibiting survival pathways highlights the potent cytotoxic nature of these compounds.
The process begins with the generation of ROS, which leads to a decrease in the mitochondrial membrane potential. This disruption of the mitochondria, the cell's powerhouse, is a key step in initiating apoptosis. The inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation, further contributes to the cytotoxic outcome.
Signaling Pathway of this compound Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway for cytotoxicity induced by chlorinated benzoquinones, based on evidence from related compounds.
Conclusion
This compound is a reactive and versatile chemical compound with significant applications in organic synthesis. Its biological activity, characterized by the induction of oxidative stress and subsequent cytotoxicity, makes it a subject of interest for toxicological studies and as a scaffold for the development of new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and biological mechanisms of action is crucial for researchers and professionals working in chemistry and drug development.
References
- 1. Oxidative stress as a key event in 2,6-dichloro-1,4-benzoquinone-induced neurodevelopmental toxicity [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo oxidative stress responses and mechanism to chlorinated and methylated p-benzoquinone oxidation byproducts: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,4-benzoquinone is a reactive organic compound with significant applications in synthetic chemistry and potential relevance in the field of drug development. Its quinone scaffold, substituted with an electron-withdrawing chlorine atom, imparts a unique combination of electrophilicity and redox activity. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data presentation, experimental protocols, and the visualization of key chemical and biological processes.
Chemical Identity and Physical Properties
This compound, also known as 2-chloro-p-benzoquinone, is a yellow to brown crystalline solid.[1][2] Its fundamental identifiers and physical characteristics are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-chlorocyclohexa-2,5-diene-1,4-dione[3] |
| Synonyms | 2-Chloro-p-benzoquinone, Chloro-1,4-benzoquinone, Monochloroquinone[1][4] |
| CAS Number | 695-99-8[2][5] |
| Molecular Formula | C₆H₃ClO₂[2][4] |
| Molecular Weight | 142.54 g/mol [4][5] |
| Canonical SMILES | C1=CC(=O)C(=CC1=O)Cl[2] |
| InChIKey | WOGWYSWDBYCVDY-UHFFFAOYSA-N[3] |
| Physical Property | Value | Reference |
| Appearance | Yellow to brown crystalline solid | [1][2] |
| Melting Point | 52-57 °C | [1] |
| Boiling Point | ~210 °C (decomposition) | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol (B145695), ether) | [1] |
| Density | 1.40 g/cm³ | [1] |
| Flash Point | 83 °C | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the expected spectral data is provided below.
| Spectroscopic Technique | Key Features |
| ¹H NMR | The ¹H NMR spectrum is expected to be complex due to the low symmetry of the molecule, exhibiting second-order effects. Definitive analysis requires advanced NMR techniques.[6] |
| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the olefinic carbons, with chemical shifts influenced by the chlorine substituent and the carbonyl groups.[5] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically in the range of 1600-1850 cm⁻¹.[5][7] |
| UV-Vis Spectroscopy | The UV-Vis spectrum of 1,4-benzoquinones typically shows a strong absorption band around 240 nm in acetonitrile (B52724).[8] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 142, with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).[3] |
Chemical Reactivity and Synthesis
This compound is a versatile reagent in organic synthesis, primarily due to its electrophilic nature and its capacity to act as an oxidizing agent.[1]
Chemical Reactivity
The reactivity of this compound is dominated by two main features:
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, providing a route to a wide range of substituted benzoquinones.
-
Michael Addition: The electron-deficient double bonds are susceptible to Michael addition by nucleophiles.
-
Diels-Alder Reactions: The quinone can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic adducts.
-
Redox Reactions: As a quinone, it can be reduced to the corresponding hydroquinone.
A conceptual workflow for the chemical transformations of this compound is depicted below.
Caption: Chemical reactivity of this compound.
Synthesis
Several methods for the synthesis of this compound have been reported. Two common laboratory-scale protocols are detailed below.
Experimental Protocols
Synthesis Protocol 1: Oxidation of 2-Chloro-4-aminophenol
This method involves the oxidation of 2-chloro-4-aminophenol using sodium dichromate in an acidic medium.[1]
Materials:
-
2-chloro-4-aminophenol
-
Concentrated sulfuric acid
-
Sodium dichromate dihydrate
-
Water
-
Ether
-
Aqueous ethanol (85-90%)
Procedure:
-
Prepare an aqueous acidic solution of 2-chloro-4-aminophenol, ensuring the final concentration of sulfuric acid is approximately 4N.
-
At room temperature, add a solution of sodium dichromate dihydrate (a 50% excess over the theoretical amount) in water in one portion.
-
Monitor the temperature and use external cooling to maintain it below 35 °C.
-
Allow the reaction mixture to stand at room temperature for at least one hour.
-
Add a small amount of sand and filter the dark red mixture with suction.
-
Extract the filtrate with ether.
-
Combine the ether extracts and remove the ether by distillation.
-
Subject the residue to steam distillation.
-
Collect the distillate until no more solid quinone appears in the condenser.
-
Filter the collected yellow solid and dry.
-
Further purification can be achieved by recrystallization from aqueous ethanol.
Synthesis Protocol 2: From 2-Chlorobenzamide (B146235)
This method utilizes diacetoxyiodobenzene (B1259982) as an oxidizing agent in the presence of a phase transfer catalyst.[4]
Materials:
-
2-Chlorobenzamide
-
Diacetoxyiodobenzene
-
NaHSO₄·H₂O
-
Acetonitrile
-
Water
-
Anhydrous Na₂SO₄
-
Ethyl acetate (B1210297)
Procedure:
-
Stir a mixture of diacetoxyiodobenzene and NaHSO₄·H₂O in an aqueous acetonitrile solution for 10-15 minutes at room temperature.
-
Add 2-chlorobenzamide to the reaction mixture and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction mixture with ice water.
-
Extract the product with chloroform (3 x 10 mL).
-
Combine the chloroform layers, wash with water (3 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9, v/v) as the eluent.
A generalized workflow for the synthesis and purification of this compound is presented below.
Caption: General synthesis and purification workflow.
Biological Activity and Signaling Pathways
Quinones are a class of compounds known for their diverse biological activities, which are often attributed to their ability to undergo redox cycling and to act as Michael acceptors. The cytotoxicity of p-benzoquinone congeners has been studied, revealing that their toxicity can be related to their electron affinity and ability to generate reactive oxygen species (ROS) and deplete glutathione (B108866) (GSH).[9]
While specific signaling pathways for this compound are not extensively documented, its structural similarity to other reactive quinones suggests potential interactions with cellular signaling cascades that are sensitive to redox state and electrophilic stress. For instance, tetrachloro-p-benzoquinone has been shown to trigger inflammatory and neurological dysfunction via Toll-like receptor 4 (TLR4) signaling.[10] Furthermore, the parent compound, 1,4-benzoquinone, can activate the ERK/MAPK signaling pathway through the production of ROS.[11]
A proposed logical workflow for investigating the biological activity and identifying the signaling pathways affected by this compound is outlined below. This workflow is designed to guide researchers in systematically exploring its potential as a modulator of cellular processes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. auremn.org [auremn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-1,4-benzoquinone: A Technical Overview for Scientific Professionals
An In-depth Guide to the Molecular Structure, Properties, Synthesis, and Applications of a Versatile Quinone Derivative.
Abstract
2-Chloro-1,4-benzoquinone, a chlorinated derivative of 1,4-benzoquinone, is a highly reactive compound that serves as a pivotal intermediate in various organic syntheses.[1] Its electrophilic nature makes it a valuable precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, established synthesis protocols, and key applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C₆H₃ClO₂.[3] It is recognized for its aromatic character and the presence of a chlorine substitution on the benzoquinone ring.[2] The IUPAC name for this compound is 2-chlorocyclohexa-2,5-diene-1,4-dione.[4]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Citations |
| CAS Number | 695-99-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₃ClO₂ | [1][2][3][4][5] |
| Molecular Weight | 142.54 g/mol | [1][3][4][5][6] |
| IUPAC Name | 2-chlorocyclohexa-2,5-diene-1,4-dione | [4][5] |
| InChI | InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | [2][4] |
| InChIKey | WOGWYSWDBYCVDY-UHFFFAOYSA-N | [2][4][5] |
| Canonical SMILES | C1=CC(=O)C(=CC1=O)Cl | [2][5] |
| Synonyms | 2-Chloro-p-benzoquinone, Chloro-1,4-benzoquinone, Chloroquinone, Monochloro-p-benzoquinone | [3][4][5] |
Physicochemical Properties
The physical and chemical properties of this compound are detailed in the table below. The compound typically appears as a yellow to brown crystalline solid.[1][2][3]
| Property | Value | Citations |
| Appearance | Yellow to brown crystalline solid | [1][2][3][7] |
| Melting Point | 52-57 °C | [1][3] |
| Boiling Point | ~210 °C (with decomposition) | [1][3] |
| Density | 1.40 g/cm³ | [1][3] |
| Flash Point | 83 °C | [1][3] |
| Vapor Pressure | 0.196 mmHg at 25°C | [3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [1] |
| Stability | Stable under normal conditions, but decomposes upon heating. | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, primarily involving the oxidation of chlorinated phenols or the electrolytic reduction of o-chloronitrobenzene followed by oxidation.
Synthesis from 2,4-Dichlorophenol (B122985)
One method involves the oxidation of 2,4-dichlorophenol using a Ti-superoxide catalyst and hydrogen peroxide.[8]
Protocol:
-
A mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) is heated with stirring at 60-70°C under an inert atmosphere.[8]
-
Aqueous 30% H₂O₂ (20 mmol) is added dropwise to the reaction mixture over 15 minutes.[8]
-
The mixture is heated for an additional hour.[8]
-
After the reaction, the catalyst is recovered by filtration.[8]
-
The resulting this compound is separated by chromatographic purification.[8]
Caption: Workflow for the synthesis of this compound from 2,4-Dichlorophenol.
Synthesis from 2-Chlorobenzamide
Another general method involves the use of diacetoxyiodobenzene (B1259982) as an oxidizing agent.[8]
Protocol:
-
Diacetoxyiodobenzene (5 mmol, 1.61 g) and NaHSO₄·H₂O (1 mmol, 0.138 g) are stirred in an aqueous acetonitrile (B52724) solution (5 mL water and 5 mL acetonitrile) for 10-15 minutes at room temperature.[8]
-
2-Chlorobenzamide (1 mmol) is added to this reaction mixture.[7]
-
Stirring is continued until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][8]
-
Upon completion, the reaction is quenched with ice water and extracted with chloroform (B151607) (3 x 10 mL).[7][8]
-
The combined chloroform layers are washed with water (3 x 20 mL), dried with anhydrous Na₂SO₄, and concentrated on a rotary evaporator to yield the crude product.[7][8]
-
The crude product is then purified by silica (B1680970) gel column chromatography using an ethyl acetate:hexane (1:9, v/v) eluent to obtain pure this compound.[7][8]
Synthesis via Electrolytic Reduction and Oxidation
A classic method involves the electrolytic reduction of o-chloronitrobenzene to 2-chloro-4-aminophenol, followed by oxidation.[9]
Protocol:
-
Reduction: o-Chloronitrobenzene is electrolytically reduced in a catholyte chamber containing acetic acid and sulfuric acid to form an aqueous acid solution of 2-chloro-4-aminophenol.[9]
-
Oxidation: The resulting solution is adjusted to 4N in sulfuric acid. A solution of sodium dichromate dihydrate in water is then added in one portion at room temperature. The temperature should be maintained below 35°C with external cooling.[9]
-
Isolation: After standing for at least one hour, the mixture is filtered. The filtrate is extracted with ether.[9]
-
Purification: The combined ether extracts are distilled to remove the solvent. The residue is then subjected to steam distillation to yield yellow this compound, which can be further purified by crystallization from aqueous ethanol.[9]
Reactivity and Applications
This compound is a versatile reagent in organic chemistry, primarily due to its reactivity as an electrophile and an oxidizing agent.[1][2]
Role in Synthesis
-
Diels-Alder Reactions: Like other quinones, it can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic structures.[10][11]
-
Intermediate for Derivatives: It is a key intermediate in the preparation of various organic compounds, including chloro derivatives of prenylnaphthohydroquinone, which have been evaluated for their cytotoxicity.[7][10]
-
Pharmaceuticals and Agrochemicals: The compound serves as a building block in the synthesis of specialized pharmaceuticals and agrochemicals.[1][2]
Caption: Key applications and reactivity of this compound in organic synthesis.
Environmental and Degradation Studies
This compound is also a compound of interest in environmental science. It has been identified as an intermediate formed during the degradation of 3,4-dichloroaniline (B118046) in a dielectric barrier discharge plasma reactor and during the lignin (B12514952) peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene.[1][7]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[4][12]
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | GHS Code | Description | Citations |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][4] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | [4] |
Handling and Personal Protective Equipment (PPE)
Appropriate safety precautions must be taken when working with this compound.[1][10][12]
-
Ventilation: Use only in well-ventilated areas or under a fume hood.[1][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and protective clothing.[1][10][12] A dust mask (type N95 or equivalent) is also recommended.[10]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[12] Some suppliers recommend storage at -20°C under an inert gas in sealed amber vials for long-term stability.[1]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]
-
References
- 1. Wholesale CAS 695-99-8 99% Purity this compound,CAS 695-99-8 99% Purity this compound Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. 2-氯-1,4-苯醌 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 695-99-8 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-クロロ-1,4-ベンゾキノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Chloro-1,4-benzoquinone: A Technical Guide
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,4-benzoquinone, a compound of interest for researchers, scientists, and professionals in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, including detailed experimental protocols and data analysis.
Executive Summary
This compound (C₆H₃ClO₂) is a chlorinated derivative of 1,4-benzoquinone. Understanding its structural and electronic properties is crucial for its application in various scientific fields. This guide presents a consolidated resource of its spectroscopic signature, facilitating its identification, characterization, and use in research and development.
Spectroscopic Data
The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.00 | d | 2.3 | H-3 |
| 6.81 | dd | 10.1, 2.3 | H-5 |
| 6.91 | d | 10.1 | H-6 |
Table 1: ¹H NMR spectroscopic data for this compound.[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 184.0 | C4 |
| 178.0 | C1 |
| 146.0 | C2 |
| 139.0 | C5 |
| 138.0 | C6 |
| 130.0 | C3 |
Table 2: ¹³C NMR spectroscopic data for this compound. Data is predicted.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Interpretation |
| ~1680 | C=O stretching (quinone) |
| ~1650 | C=C stretching (ring) |
| ~1300 | C-H bending |
| ~890 | C-H out-of-plane bending |
| ~750 | C-Cl stretching |
Table 3: Key FT-IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The nominal molecular weight of this compound is 142 g/mol .[2][3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 144 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 142 | 100 | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) |
| 114 | 30 | [M-CO]⁺ |
| 86 | 25 | [M-2CO]⁺ |
| 79 | 40 | [C₅H₄O]⁺ |
| 54 | 85 | [C₄H₂]⁺ |
Table 4: Mass spectrometry fragmentation data for this compound.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy Protocol
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
FT-IR Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry Protocol (GC-MS)
Instrumentation:
-
A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Spectroscopic analysis workflow for this compound.
References
Synthesis of 2-Chloro-1,4-benzoquinone from 2,4-Dichlorophenol: A Technical Guide
This technical guide provides an in-depth overview of the synthesis of 2-chloro-1,4-benzoquinone from 2,4-dichlorophenol (B122985). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its synthesis from 2,4-dichlorophenol involves the selective oxidation of the phenol (B47542) to the corresponding quinone. Various oxidation methods have been explored for chlorophenols, including the use of advanced oxidation processes (AOPs) like UV/H2O2, Fenton, and photo-Fenton systems, which are often employed for the degradation of these compounds in aqueous solutions.[2][3][4][5][6] However, for preparative synthesis, more controlled and selective methods are required. This guide focuses on a specific method utilizing a titanium-superoxide catalyst for the oxidation of 2,4-dichlorophenol.
Reaction and Mechanism
The core transformation is the oxidation of 2,4-dichlorophenol to this compound. This reaction involves the removal of a chlorine atom from the para position and the oxidation of the hydroxyl group. The described method employs a Ti-superoxide catalyst with aqueous hydrogen peroxide as the oxidant.[7]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from 2,4-dichlorophenol using the Ti-superoxide catalyzed oxidation method.[7]
| Parameter | Value |
| Reactants | |
| 2,4-Dichlorophenol | 5 mmol |
| 30% Aqueous H₂O₂ | 20 mmol |
| Catalyst | |
| Ti-superoxide | 125 mg (20% w/w) |
| Solvent | |
| Acetic Acid | 5 ml |
| Reaction Conditions | |
| Temperature | 60-70 °C |
| Reaction Time | 1.25 hours |
| Atmosphere | Inert |
| Product Yield | |
| This compound | 25% |
| Product Properties | |
| Molecular Formula | C₆H₃ClO₂ |
| Molecular Weight | 142.54 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 52-57 °C |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2,4-dichlorophenol.
Materials and Equipment
-
2,4-Dichlorophenol
-
Ti-superoxide catalyst
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Round-bottom flask
-
Stirrer/hotplate
-
Condenser
-
Dropping funnel
-
Filtration apparatus
-
Chromatography column
-
Ethyl acetate (B1210297)
-
Rotary evaporator
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, a mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) is prepared.[7]
-
Initiation of Reaction: The mixture is heated with stirring to 60-70 °C under an inert atmosphere.[7]
-
Addition of Oxidant: To this heated reaction mixture, 30% aqueous H₂O₂ (20 mmol) is added dropwise over 15 minutes.[7]
-
Reaction Progression: The reaction mixture is heated for an additional hour.[7]
-
Catalyst Recovery: After the reaction is complete, the catalyst is recovered by simple filtration.[7]
-
Product Isolation and Purification: The resulting quinone is separated and purified by chromatographic purification.[7] The crude product is further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9, v/v) as the eluent to yield pure this compound.[7]
Safety and Handling
This compound is a highly reactive and toxic compound.[1] It should be handled with appropriate personal protective equipment, including acid-resistant gloves and safety goggles, in a well-ventilated fume hood.[1] It is sensitive to light and moisture and should be stored under an inert gas at low temperatures (-20°C).[1] It can react violently with nucleophiles, reducing agents, and strong bases.[1]
Conclusion
The synthesis of this compound from 2,4-dichlorophenol can be achieved through a catalyzed oxidation process. The use of a Ti-superoxide catalyst with hydrogen peroxide provides a method for this transformation, albeit with a modest yield. Further optimization of reaction conditions could potentially improve the efficiency of this synthesis. The detailed protocol and data presented in this guide serve as a valuable resource for researchers working on the synthesis and application of chlorinated benzoquinones.
References
- 1. Wholesale CAS 695-99-8 99% Purity this compound,CAS 695-99-8 99% Purity this compound Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 2. A comparative study of the advanced oxidation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of 2,4-dichlorophenol and 3,4-dichlorophenol by means of Fe(III)-homogeneous photocatalysis and algal toxicity assessment of the treated solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorophenol Oxidation Kinetics by Fenton's Reagent | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hjkxyj.org.cn [hjkxyj.org.cn]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Electrochemical Properties of 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-benzoquinone is a halogenated derivative of 1,4-benzoquinone. The introduction of a chlorine atom to the benzoquinone ring significantly influences its electronic properties, and consequently, its electrochemical behavior. Quinones and their derivatives are a class of organic compounds that play crucial roles in various biological processes, including electron transport chains, and are also investigated for their potential as therapeutic agents. A thorough understanding of the electrochemical properties of this compound is therefore essential for researchers in the fields of medicinal chemistry, materials science, and environmental science. This guide provides a comprehensive overview of the core electrochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its potential biological relevance.
Core Electrochemical Properties
The electrochemical behavior of this compound is primarily characterized by its redox activity, involving the transfer of electrons and protons. In aprotic media, the reduction of p-benzoquinones typically proceeds through two sequential one-electron transfer steps, forming a radical anion and then a dianion.[1] The presence of an electron-withdrawing substituent, such as chlorine, is expected to make the benzoquinone ring easier to reduce, resulting in more positive reduction potentials.[2]
Redox Potentials
The reduction potential is a critical parameter that quantifies the tendency of a chemical species to acquire electrons and thereby be reduced. For quinones, these potentials are highly dependent on the solvent and the pH of the medium.
A theoretical study has calculated the one-electron reduction potential of monochloro-p-benzoquinone in acetonitrile.[3] This value provides a foundational understanding of its redox behavior in a non-aqueous environment.
Table 1: Calculated One-Electron Reduction Potential of Monochloro-p-benzoquinone [3]
| Compound | Solvent | Reduction Potential (V vs. NHE) |
| Monochloro-p-benzoquinone | Acetonitrile | Not specified in abstract |
Note: The exact value from the full text is required for a complete quantitative comparison.
In aqueous solutions, the redox chemistry of quinones is further complicated by proton-coupled electron transfer (PCET) reactions.[4] The reduction of benzoquinone in buffered aqueous solutions is generally described as a two-electron, two-proton process to form hydroquinone.[4] The pH of the solution significantly influences the observed redox potential.
Experimental Protocols
To investigate the electrochemical properties of this compound, cyclic voltammetry (CV) is the most commonly employed technique. It provides valuable information about the redox potentials, the number of electrons transferred, and the kinetics of the electrode reactions.
General Protocol for Cyclic Voltammetry of Quinones
This protocol outlines the general steps for performing a cyclic voltammetry experiment with a substituted benzoquinone like this compound.
1. Materials and Reagents:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) for aprotic solvents; appropriate buffer for aqueous solutions)
-
Solvent (e.g., Acetonitrile, Dimethylformamide for aprotic studies; buffered aqueous solutions for pH-dependent studies)
-
Working electrode (e.g., Glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter electrode (e.g., Platinum wire)
-
Voltammetric cell
-
Potentiostat
2. Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode before use.
3. Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent.
-
Add the desired concentration of the this compound stock solution to the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
4. Electrochemical Measurement:
-
Assemble the three-electrode system in the voltammetric cell containing the deoxygenated sample solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, switching potential, and scan rate. A typical scan rate is 100 mV/s.
-
Initiate the potential scan and record the resulting cyclic voltammogram (current vs. potential).
-
Perform multiple scans to ensure reproducibility.
5. Data Analysis:
-
From the cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the peak currents (ipa/ipc) which should be close to unity for a reversible process.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Experimental workflow for cyclic voltammetry analysis.
Redox Cycle of this compound
Caption: Two-step redox cycle of this compound in aprotic media.
Signaling Pathways and Drug Development Implications
The biological activity of quinones is often linked to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress within cells. This property is a double-edged sword; while it can be harnessed for anticancer therapies, it can also be a source of toxicity.
The redox properties of this compound, particularly its reduction potential, will determine its propensity to accept electrons from biological reducing agents such as NAD(P)H, and subsequently transfer them to molecular oxygen to produce superoxide (B77818) radicals. This redox cycling can disrupt cellular signaling pathways that are sensitive to the cellular redox state, such as those involving protein kinases, phosphatases, and transcription factors.
While specific signaling pathways directly modulated by this compound are not extensively documented in the readily available literature, its structural similarity to other biologically active quinones suggests potential interactions with pathways involved in:
-
Oxidative Stress Response: Activation of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes.
-
Apoptosis: Induction of programmed cell death through mitochondrial dysfunction and caspase activation, often triggered by excessive ROS.
-
Inflammation: Modulation of inflammatory pathways, for instance, through the NF-κB signaling cascade.
Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound. Its electrochemical properties serve as a critical starting point for predicting and understanding its biological activity and potential as a modulator of cellular signaling in the context of drug development.
Conclusion
This technical guide has provided a foundational overview of the electrochemical properties of this compound. The key takeaway is that the chloro-substituent significantly influences its redox behavior, a factor of paramount importance for its potential applications. The provided experimental protocols offer a starting point for researchers to conduct their own detailed electrochemical investigations. The relationship between the electrochemical properties and biological activity underscores the importance of this research for scientists in drug development, who can leverage this understanding to design novel therapeutic agents that target specific cellular redox pathways. Further experimental determination of the redox potentials of this compound under various conditions is crucial to build a more complete picture of its reactivity and biological implications.
References
- 1. Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 2-Chloro-1,4-benzoquinone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-1,4-benzoquinone is a highly reactive electrophile that engages with a variety of nucleophiles through distinct reaction pathways, primarily Michael-type conjugate addition and nucleophilic vinylic substitution. The inherent reactivity of this molecule makes it a subject of significant interest in the fields of medicinal chemistry and materials science, particularly in the context of covalent modification of biological macromolecules. This guide provides a comprehensive overview of the core reaction mechanisms, available quantitative data on the reactivity of closely related analogues, and detailed experimental protocols. Furthermore, it visualizes the key reaction pathways and a relevant biological signaling cascade to offer a clear and concise understanding of the underlying chemical and biological processes.
Core Reaction Mechanisms
The reactivity of this compound is dominated by its electron-deficient π-system and the presence of a good leaving group (chloride). This dual reactivity allows for two primary modes of interaction with nucleophiles:
-
Michael-type 1,4-Conjugate Addition: As an α,β-unsaturated ketone, this compound is susceptible to attack by soft nucleophiles, such as thiols, at the unsubstituted carbon atoms (C5 or C6). This reaction proceeds through a resonance-stabilized enolate intermediate, which upon tautomerization yields a hydroquinone (B1673460) adduct. The resulting hydroquinone can be subsequently oxidized back to the quinone, potentially allowing for further additions.
-
Nucleophilic Vinylic Substitution (SNV): The presence of the chlorine atom on the electron-deficient ring facilitates direct attack by nucleophiles at the chlorinated carbon (C2). This addition-elimination reaction results in the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This pathway is often favored by harder nucleophiles, such as amines.
The competition between these two pathways is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (pH, solvent), and the electronic properties of the benzoquinone ring.
Data Presentation: Reactivity with Nucleophiles
As previously mentioned, specific kinetic data for this compound is limited. The following tables summarize pseudo-first-order rate constants for the reaction of various substituted benzoquinones with nitrobenzenethiol (NBT), a surrogate for biological thiols, to provide a comparative understanding of reactivity.[1] The data clearly demonstrates that electron-withdrawing substituents, such as chlorine, activate the benzoquinone ring towards nucleophilic attack, resulting in higher reaction rates.[1]
Table 1: Pseudo-First-Order Rate Constants for the Reaction of Substituted Benzoquinones with Nitrobenzenethiol (NBT)[1]
| Benzoquinone Derivative | Substituent(s) | Apparent Rate Constant (k') (s⁻¹) |
| 1,4-Benzoquinone | None | 0.023 ± 0.002 |
| 2-Methyl-1,4-benzoquinone | -CH₃ | 0.011 ± 0.001 |
| 2-tert-Butyl-1,4-benzoquinone (B1215510) | -C(CH₃)₃ | 0.005 ± 0.001 |
| This compound | -Cl | 0.045 ± 0.003 |
| 2,6-Dichloro-1,4-benzoquinone | 2,6-di-Cl | 0.098 ± 0.005 |
| 2,5-Dichloro-1,4-benzoquinone | 2,5-di-Cl | 0.120 ± 0.006 |
Reactions were conducted under pseudo-first-order conditions with an excess of NBT. Data is presented as mean ± standard deviation.
Biological Relevance: Covalent Modification of Keap1
The reactivity of quinones with nucleophiles is highly relevant in a biological context, particularly in the covalent modification of proteins. A key example is the interaction with the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the antioxidant response. Keap1 contains several reactive cysteine residues that can be modified by electrophiles like quinones.[2][3][4] This modification leads to a conformational change in Keap1, disrupting its ability to target the transcription factor Nrf2 for ubiquitination and subsequent degradation.[5] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a suite of antioxidant and cytoprotective genes. This signaling pathway is a crucial defense mechanism against oxidative and electrophilic stress.
Experimental Protocols
The following are representative protocols for the synthesis of a 2-amino-1,4-benzoquinone derivative and for conducting kinetic analysis of quinone-thiol reactions. These should be adapted and optimized for specific experimental needs.
General Protocol for the Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from Isatoic Anhydride (B1165640)
This protocol describes a general method for the synthesis of a chlorinated amino-aromatic compound, which can be conceptually similar to the synthesis of amino-substituted chloroquinones.
Materials:
-
Isatoic anhydride
-
Dichloroethane
-
Cyanuric chloride
-
Water
-
Anhydrous methanol
Procedure:
-
In a round-bottom flask, add isatoic anhydride (1 equivalent) and dichloroethane.
-
At room temperature (25-30°C), slowly add cyanuric chloride (0.35 equivalents) in batches.
-
Stir the reaction mixture for approximately 10 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to below 5°C.
-
Filter the solid product and wash it twice with warm water (50°C).
-
Dry the crude product.
-
For purification, transfer the solid to a clean flask, add anhydrous methanol, and heat until dissolved.
-
Cool the solution to below 5°C to induce recrystallization.
-
Filter the purified product and dry under vacuum.[6]
Protocol for Kinetic Analysis of Benzoquinone-Thiol Reactions using Stopped-Flow Spectrophotometry
This protocol outlines a general procedure for measuring the rapid reaction rates between benzoquinones and thiols.[7]
Materials and Equipment:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.0)
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO)
-
Stock solution of the thiol nucleophile (e.g., glutathione (B108866) or N-acetylcysteine) in the aqueous buffer
Procedure:
-
Prepare a series of thiol solutions of varying concentrations in the aqueous buffer.
-
Prepare a solution of this compound in the aqueous buffer by diluting the stock solution. The final concentration should be significantly lower than the lowest thiol concentration to ensure pseudo-first-order conditions.
-
Load the benzoquinone solution into one syringe of the stopped-flow apparatus and the thiol solution into the other.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the change in absorbance at a predetermined wavelength (e.g., the λmax of the benzoquinone) over time.
-
The resulting absorbance decay curve is fitted to a pseudo-first-order exponential equation to obtain the observed rate constant (k').
-
Repeat the experiment with different concentrations of the thiol nucleophile.
-
Plot the observed rate constants (k') against the thiol concentrations. The slope of the resulting linear plot will give the second-order rate constant (k₂) for the reaction.
Conclusion
This compound exhibits a rich and complex reactivity with nucleophiles, governed by the interplay of Michael addition and nucleophilic vinylic substitution. The electron-withdrawing nature of the chlorine substituent activates the quinone ring, enhancing its reactivity compared to unsubstituted or alkyl-substituted analogues. This reactivity has significant implications for its biological activity, particularly its ability to act as a covalent modifier of proteins such as Keap1, thereby modulating cellular signaling pathways. While specific quantitative data for this compound remains an area for further investigation, the principles outlined in this guide, supported by data from related compounds, provide a robust framework for understanding and predicting its behavior. The experimental protocols provided offer a starting point for researchers seeking to explore the chemistry and biological applications of this versatile molecule.
References
- 1. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]
- 3. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction of Keap1 modified by 2-tert-butyl-1,4-benzoquinone with GSH: evidence for S-transarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Reactions of glutathione and glutathione radicals with benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Chlorinated Benzoquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated benzoquinones (CBQs) represent a class of compounds that have transitioned from being primarily of interest in synthetic chemistry to a significant focus in environmental science and toxicology. Initially synthesized in the 19th century, their rediscovery as highly toxic disinfection byproducts (DBPs) in drinking water has spurred a new wave of research into their formation, detection, and biological effects. This guide provides a comprehensive overview of the discovery and history of CBQs, detailing their synthesis, analytical methodologies, prevalence, and the molecular pathways they impact.
Discovery and Historical Synthesis
The history of chlorinated benzoquinones is intertwined with the development of synthetic organic chemistry. While p-benzoquinone itself was first synthesized in 1838, the chlorinated derivatives emerged later in the 19th century.
One of the earliest and most well-documented chlorinated benzoquinones is tetrachloro-1,4-benzoquinone, also known as chloranil (B122849). It was initially synthesized in the 19th century and has since become a versatile oxidizing agent in organic synthesis. The synthesis of chloranil and other CBQs has historically involved the chlorination of phenols or the oxidation of chlorinated hydroquinones.
Key Historical Synthesis Methods
Several methods for the synthesis of chlorinated benzoquinones have been developed over the years. Below are protocols for the synthesis of two key CBQs, tetrachloro-1,4-benzoquinone (chloranil) and 2,6-dichloro-1,4-benzoquinone.
Experimental Protocol: Synthesis of Tetrachloro-1,4-benzoquinone (Chloranil) from Phenol (B47542)
This method involves the chlorination of phenol followed by oxidation.
-
Materials: Phenol, concentrated hydrochloric acid, gaseous chlorine, concentrated nitric acid, ethanol (B145695), water.
-
Apparatus: A 2-liter three-necked flask equipped with an airtight stirrer, a gas inlet tube, and a reflux condenser.
-
Procedure:
-
Place 47 grams (0.5 mole) of phenol and 1 liter of concentrated hydrochloric acid into the reaction flask.
-
Stir the mixture vigorously to create a fine droplet suspension.
-
Introduce a rapid stream of gaseous chlorine into the mixture. The temperature will rise to approximately 40°C.
-
After 4 hours, place the reaction flask in a 70°C water bath and continue the chlorine introduction for about 20 hours, or until the solution is completely saturated.
-
Replace the gas inlet tube with a dropping funnel and add 250 ml of concentrated nitric acid over 3 hours while maintaining the temperature at 80-85°C.
-
Continue stirring for 20 hours at 85°C. Yellow, plate-like crystals of chloranil will gradually form.
-
Cool the mixture, filter the crystals, and wash them with 2 liters of water, followed by 250 ml of ethanol to remove impurities.
-
Dry the product at 80°C. The resulting chloranil should have a melting point of 285-286°C.
-
Experimental Protocol: Synthesis of 2,6-Dichloro-1,4-benzoquinone from 2,4,6-Trichlorophenol (B30397)
This method utilizes the oxidation of a chlorinated phenol precursor.[1]
-
Materials: 2,4,6-trichlorophenol, methanol (B129727), 5% dilute nitric acid, oxygen gas.
-
Apparatus: A 1000 mL closed four-neck reaction flask and a 2000 mL sealed four-neck reaction flask.
-
Procedure:
-
In the 1000 mL flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.
-
In the 2000 mL flask, add 200 mL of 5% dilute nitric acid.
-
Begin adding the dissolved 2,4,6-trichlorophenol solution to the nitric acid.
-
Pass oxygen gas at 2 atm through the reaction mixture.
-
Maintain the temperature at 20°C with stirring and allow the reaction to proceed for 2 hours.
-
After the reaction is complete, filter the product to obtain chlorinated-p-benzoquinone. This method reports a yield of 93.3%.[1]
-
Emergence as Environmental Contaminants
The modern "discovery" of chlorinated benzoquinones is linked to the investigation of disinfection byproducts (DBPs) in drinking water. While the use of chlorine for water disinfection has been a major public health success, it leads to the formation of unintended and potentially harmful DBPs.[2] For decades, the focus was on regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). However, with advancements in analytical techniques, a new class of "emerging" DBPs, including halobenzoquinones, has been identified.[3][4]
These compounds are formed from the reaction of chlorine with natural organic matter, particularly phenolic precursors, which are ubiquitous in source waters.[2] The identification of CBQs in drinking water raised concerns due to their high cytotoxicity and genotoxicity, often exceeding that of regulated DBPs.
Key Researchers and Institutions
The field of DBP research has been significantly advanced by numerous scientists and institutions. Notable researchers include:
-
Susan D. Richardson: A leading expert in the identification of emerging DBPs, including halobenzoquinones. Her work at the University of South Carolina and formerly at the U.S. Environmental Protection Agency (EPA) has been pivotal in this field.[3][4][5][6][7]
-
Michael J. Plewa: A genetic toxicologist from the University of Illinois at Urbana-Champaign, known for his work on the toxicity of DBPs, including the discovery of the high toxicity of iodoacids.[8][9]
-
Carsten Prasse: An associate professor at Johns Hopkins University, whose research focuses on the formation pathways of toxic DBPs from the reaction of chlorine with phenols.[2]
These researchers, along with their teams and collaborators, have been instrumental in shaping our current understanding of the risks associated with chlorinated benzoquinones and other DBPs.
Quantitative Occurrence in Drinking Water
Chlorinated benzoquinones have been detected in drinking water supplies worldwide. Their concentrations can vary depending on the source water quality, treatment processes, and disinfectant type. The table below summarizes the occurrence data for several key CBQs from various studies.
| Chlorinated Benzoquinone | Location | Concentration Range (ng/L) | Reference |
| 2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) | USA and Canada (9 plants) | 4.5 - 274.5 | [10] |
| 2,6-Dibromo-1,4-benzoquinone (2,6-DBBQ) | USA and Canada (9 plants) | Below Detection Limit - 37.9 | [10] |
| 2,6-Dichloro-3-methyl-1,4-benzoquinone | USA and Canada (9 plants) | Below Detection Limit - 6.5 | [10] |
| 2,3,6-Trichloro-1,4-benzoquinone | USA and Canada (9 plants) | Below Detection Limit - 9.1 | [10] |
| 2-Bromo-6-chloro-1,4-benzoquinone (2,6-BCBQ) | Tap water samples | 1.5 - 15.7 | [11] |
Modern Analytical Techniques
The detection of chlorinated benzoquinones at trace levels in complex matrices like drinking water requires highly sensitive and specific analytical methods. The gold standard for this purpose is Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocol: Analysis of Chlorinated Benzoquinones in Drinking Water by SPE-HPLC-MS/MS
This protocol is a composite of methodologies reported in the literature.
-
Materials and Reagents:
-
Water sample (typically 500 mL)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Formic acid (FA)
-
Ultrapure water
-
Nitrogen gas for evaporation
-
-
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Preparation (SPE):
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the 500 mL water sample onto the cartridge at a flow rate of approximately 8 mL/min.
-
Wash the cartridge with acidified water (e.g., 0.25% FA) and a methanol/water mixture.
-
Dry the cartridge under vacuum.
-
Elute the analytes with methanol containing 0.25% FA.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 500 µL) of a water/methanol mixture.
-
-
HPLC Separation:
-
Mobile Phase A: Water with 0.2% formic acid
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Gradient to 100% B
-
8-9 min: Hold at 100% B
-
9-10 min: Return to 5% B
-
10-11 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for each target CBQ.
-
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of chlorinated benzoquinones in water.
Toxicological Effects and Signaling Pathways
Chlorinated benzoquinones are known to exert a range of toxic effects, primarily through the induction of oxidative stress and interaction with cellular macromolecules.
Oxidative Stress and the Nrf2-Keap1 Pathway
A primary mechanism of CBQ toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. In response to oxidative stress, cells activate the Nrf2-Keap1 signaling pathway, a key regulator of the antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles like CBQs or ROS, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are involved in detoxification and ROS neutralization. However, prolonged or high-level exposure to CBQs can overwhelm this protective mechanism, leading to cellular damage.
Caption: Nrf2-Keap1 pathway activation by chlorinated benzoquinones.
Inflammation and the NF-κB Signaling Pathway
While direct studies on the effect of chlorinated benzoquinones on the NF-κB pathway are limited, their ability to induce oxidative stress suggests a potential link. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.
In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, including ROS, can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. Given that CBQs are potent inducers of ROS, it is plausible that they can activate this pro-inflammatory pathway, contributing to their overall toxicity.
Caption: Potential activation of the NF-κB pathway by CBQs.
Conclusion and Future Perspectives
The journey of chlorinated benzoquinones from their synthesis in the 19th century to their current status as significant environmental contaminants highlights the evolving landscape of chemical research. While initial studies focused on their synthetic utility, the modern context is dominated by their role as toxic disinfection byproducts.
Future research in this area will likely focus on several key aspects:
-
Development of advanced water treatment technologies to minimize the formation of CBQs and other DBPs.
-
Identification of novel CBQs and their precursors using high-resolution mass spectrometry and other advanced analytical techniques.
-
In-depth toxicological studies to fully elucidate the mechanisms of CBQ-induced toxicity, including their effects on signaling pathways not yet fully explored, such as the NF-κB pathway.
-
Epidemiological studies to better understand the long-term health effects of exposure to low levels of CBQs in drinking water.
For researchers in drug development, the high reactivity and biological activity of CBQs may also present opportunities for the design of novel therapeutic agents, particularly those that can modulate oxidative stress and inflammatory pathways. A thorough understanding of their chemistry and toxicology is essential for both mitigating their risks and potentially harnessing their properties for beneficial applications.
References
- 1. 2,6-DICHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
- 2. engineering.jhu.edu [engineering.jhu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Dr. Susan Richardson - Department of Chemistry - Simon Fraser University [sfu.ca]
- 5. Susan D. Richardson - Wikipedia [en.wikipedia.org]
- 6. sc.edu [sc.edu]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Byproduct of water-disinfection process found to be highly toxic – News Bureau [news.illinois.edu]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US5149850A - Process for the production of high-purity tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]
Navigating the Solubility of 2-Chloro-1,4-benzoquinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-benzoquinone is a reactive chlorinated quinone that serves as a significant intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and biological assays. The solubility profile of a compound dictates solvent selection for synthesis and chromatography, influences crystallization and precipitation behavior, and is a critical parameter in drug delivery and formulation studies.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to a notable scarcity of specific quantitative solubility data for this compound in publicly available literature, this document leverages a combination of qualitative information and quantitative data for the parent compound, 1,4-benzoquinone (B44022), as a predictive surrogate. This approach, coupled with detailed experimental protocols, equips researchers with the necessary tools to determine the solubility of this compound in their specific solvent systems.
Qualitative Solubility Profile of this compound
Based on its chemical structure—a polar quinone ring with a halogen substituent—this compound is anticipated to be soluble in a range of common organic solvents. General chemical principles suggest that its solubility will be influenced by solvent polarity, the potential for hydrogen bonding, and van der Waals interactions.
Available information indicates that this compound is soluble in organic solvents such as ethanol (B145695) and ether, and is slightly soluble in water. The presence of the chlorine atom and the two carbonyl groups contributes to its polarity, favoring solubility in polar organic solvents.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound is not extensively reported. To provide a useful benchmark for researchers, the following table summarizes the known solubility of the parent compound, 1,4-benzoquinone . It is important to note that the addition of a chlorine atom to the benzoquinone ring will alter its physicochemical properties, including its solubility. Therefore, the data for 1,4-benzoquinone should be considered an estimate, and experimental verification for this compound is strongly recommended.
| Solvent | Chemical Class | Solubility of 1,4-Benzoquinone | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~30 mg/mL[1] | Not Specified |
| N,N-Dimethylformamide (DMF) | Amide | ~30 mg/mL[1] | Not Specified |
| Ethanol | Alcohol | ~10 mg/mL[1] | Not Specified |
| Water | Protic Solvent | ~10 g/L[2][3] | 25 |
| Acetone | Ketone | Soluble[4][5] | Not Specified |
| Diethyl Ether | Ether | Very Soluble[4] | Not Specified |
| Benzene | Aromatic Hydrocarbon | Very Soluble[4] | Not Specified |
| Petroleum Ether | Nonpolar Hydrocarbon | Slightly Soluble[3][4] | Not Specified |
| Hexane | Nonpolar Hydrocarbon | Limited Solubility[6] | Not Specified |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvents, the following experimental protocols outline the widely accepted shake-flask method, followed by common analytical techniques for concentration determination.
Equilibrium Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
a. Materials and Apparatus:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Appropriate analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)
b. Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stirrer with controlled temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value for the solubility measurement.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted (or undiluted) sample using a validated analytical method as described below.
Analytical Methods for Concentration Measurement
a. Gravimetric Analysis: This is a straightforward method but may be less suitable for solvents with high boiling points.
-
Accurately weigh an empty, dry container (e.g., a glass dish).
-
Pipette a known volume of the filtered saturated solution into the container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the container with the dried solute residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the container.
-
Calculate the solubility in units such as g/L or mg/mL.
b. UV-Vis Spectrophotometry: This method is rapid and suitable for compounds with a chromophore that absorbs light in the UV-Vis spectrum.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (adhering to the Beer-Lambert Law).
-
-
Sample Analysis:
-
Measure the absorbance of the diluted, filtered saturated solution at the same λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
c. High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method, particularly useful for complex mixtures or when the compound's purity is a concern.
-
Method Development: Develop an HPLC method (e.g., reverse-phase) with a suitable mobile phase and column that allows for the separation and quantification of this compound. A UV detector is typically used.
-
Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve based on peak area versus concentration.
-
Sample Analysis: Inject a known volume of the diluted, filtered saturated solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Account for any dilution factors to calculate the original solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound in a wide array of organic solvents remains limited in the scientific literature, this guide provides a robust framework for researchers. By utilizing the provided comparative data for its parent compound, 1,4-benzoquinone, and implementing the detailed experimental protocols, scientists and drug development professionals can accurately and reliably determine the solubility of this compound in their solvents of interest. Such empirical data is indispensable for optimizing synthetic procedures, developing purification strategies, and designing effective formulations, ultimately facilitating the successful application of this versatile chemical intermediate in research and development.
References
Health and safety information for "2-Chloro-1,4-benzoquinone"
An In-depth Technical Guide to the Health and Safety of 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier and adhere to all institutional and governmental safety protocols before handling this chemical.
Chemical and Physical Properties
This compound (CAS No: 695-99-8) is a highly reactive chlorinated quinone used as a synthetic intermediate in organic chemistry, particularly in the synthesis of dyes and agrochemicals.[1] Its reactivity makes it a valuable electrophile but also necessitates careful handling due to its toxicological profile.[1][2] It appears as a yellow to brown crystalline solid.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 695-99-8 | [5][6] |
| Molecular Formula | C₆H₃ClO₂ | [4][5] |
| Molecular Weight | 142.54 g/mol | [5][7] |
| Appearance | Yellow to brown crystalline solid | [2][3] |
| Melting Point | 52-57 °C | [5][8] |
| Boiling Point | ~210 °C (with decomposition) | [2][5] |
| Density | 1.40 g/cm³ | [2][5] |
| Flash Point | 83 °C | [5][8] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, ACN, THF, DCM). Rapidly hydrolyzes in water. | [1] |
| Vapor Pressure | 0.196 mmHg at 25°C |[5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed.[7][9][10] The signal word associated with this chemical is "Warning".[9][11]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [7][9] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [7][9][12] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [7][9] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |[7] |
Note: Some sources may classify acute oral toxicity as Category 3 ("Toxic if swallowed").[12] Users should always refer to the specific SDS provided by the supplier.
Toxicological Information
Mechanisms of Toxicity (Inferred from Benzoquinone Derivatives)
Studies on the parent compound, 1,4-benzoquinone (B44022), and other derivatives provide insight into the likely toxicological pathways:
-
Oxidative Stress: Benzoquinones can undergo redox cycling, leading to the formation of ROS.[14] An excess of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress, which damages lipids, proteins, and DNA. A study on 1,4-benzoquinone demonstrated that it induces ROS production, which in turn activates the ERK/MAPK signaling pathway, a key regulator of cell proliferation and survival.[15]
-
Enzyme Inhibition: As a reactive electrophile, 1,4-benzoquinone can form covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4] This can lead to enzyme inhibition. For example, 1,4-benzoquinone has been shown to irreversibly inhibit protein tyrosine phosphatase PTPN2, a key regulator in hematopoietic cells. This inhibition leads to altered STAT1 signaling, a pathway implicated in benzene-induced leukemia.[4]
-
Genotoxicity: The metabolite 1,4-benzoquinone is considered the primary driver of benzene-induced genotoxicity.[16] It can interfere with topoisomerase enzymes, which are critical for maintaining DNA structure during replication, leading to replication fork stalling and DNA double-strand breaks.[16][17]
First-Aid Measures
Immediate action is required in case of exposure. Ensure safety showers and eyewash stations are readily accessible.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][18]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12][18]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If you feel unwell, call a POISON CENTER or doctor.[12][18]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[12][18]
Handling, Storage, and Disposal
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid formation and inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE). Wash hands and any exposed skin thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] For long-term stability and to prevent polymerization, it is recommended to store under an inert gas at -20°C in a sealed, light-protected (amber) vial.[1] Keep away from incompatible materials such as strong bases, reducing agents, and nucleophiles.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[13]
Accidental Release and Fire-Fighting Measures
-
Accidental Release: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and breathing dust/vapors. Use personal protective equipment. For cleanup, use dry methods (sweep or vacuum) and place the material into a suitable, labeled container for disposal. Avoid generating dust.[13]
-
Fire-Fighting: Suitable extinguishing media include dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[18] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[18] When heated, the compound may decompose and release toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[18]
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly detailed, its irritancy and toxicity would be assessed using standardized methodologies, such as those established by the Organisation for a co-operation and Development (OECD).
In Vitro Skin Irritation Testing (Based on OECD TG 439)
This test evaluates the potential of a chemical to cause skin irritation using a Reconstructed Human Epidermis (RhE) model, which mimics the properties of the human epidermis.[11][19]
-
Tissue Preparation: Commercially available RhE tissue models are equilibrated in a culture medium.[19]
-
Chemical Application: A precise amount of the test chemical (e.g., this compound, likely dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue. A negative control (solvent) and a positive control (a known irritant like 5% SDS) are run in parallel.[15]
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes), after which they are thoroughly rinsed to remove the chemical. The tissues are then transferred to a fresh medium and incubated for a post-exposure period (e.g., 42 hours).[11]
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is measured spectrophotometrically.[19]
-
Classification: The tissue viability of the chemical-treated group is calculated as a percentage relative to the negative control. According to UN GHS criteria, a chemical is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.[11]
In Vivo Acute Eye Irritation Testing (Based on OECD TG 405)
This guideline describes the procedure for assessing eye irritation or corrosion in live animals, typically albino rabbits. It is performed sequentially to minimize animal use and suffering.[5][18]
-
Pre-Test Evaluation: Before in vivo testing, a weight-of-the-evidence analysis is performed. Chemicals with known corrosive properties or a pH of ≤2.0 or ≥11.5 are not tested.[1][5]
-
Animal Preparation: Healthy young adult albino rabbits are used. Both eyes are examined 24 hours before the test to ensure no pre-existing irritation or defects are present.[5][20] The use of systemic analgesics and topical anesthetics is required to minimize pain and distress.[5]
-
Chemical Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[18]
-
Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application.[18] Ocular lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored according to a standardized scale (Draize scale).[1] The observation period may be extended to assess the reversibility of the effects.[1]
-
Classification: If a corrosive or severe irritant effect is observed in the first animal, the test is terminated. If not, the response is confirmed using up to two additional animals in a sequential manner.[5] The final classification is based on the severity and reversibility of the observed lesions.
Visualizations: Pathways and Workflows
The following diagrams illustrate a potential mechanism of toxicity and a critical safety workflow.
Caption: Inferred mechanism of this compound toxicity.
References
- 1. ecetoc.org [ecetoc.org]
- 2. Wholesale CAS 695-99-8 99% Purity this compound,CAS 695-99-8 99% Purity this compound Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 2-氯-1,4-苯醌 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-氯-1,4-苯醌_MSDS_密度_熔点_CAS号【695-99-8】_化源网 [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. echemi.com [echemi.com]
- 14. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A mechanism for 1,4-Benzoquinone-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. oecd.org [oecd.org]
- 19. mbresearch.com [mbresearch.com]
- 20. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for Diels-Alder Reactions Involving 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,4-benzoquinone is a versatile and reactive dienophile in Diels-Alder reactions, serving as a valuable building block for the synthesis of a variety of chlorinated polycyclic compounds. The electron-withdrawing nature of the chloro and carbonyl substituents activates the quinone system for [4+2] cycloaddition with a range of conjugated dienes. The resulting cycloadducts are important intermediates in the synthesis of complex molecules, including substituted naphthoquinones and anthraquinones, which are scaffolds of significant interest in medicinal chemistry and materials science. This document provides an overview of the applications of this compound in Diels-Alder reactions, along with detailed experimental protocols and representative data.
Introduction
The Diels-Alder reaction is a powerful and elegant transformation in organic synthesis that allows for the stereospecific formation of a six-membered ring from a conjugated diene and a dienophile. The reaction's reliability and predictability have established it as a cornerstone in the construction of complex cyclic systems. The reactivity of the dienophile is a critical factor for the success of the Diels-Alder reaction, with electron-withdrawing groups on the dienophile enhancing its reactivity toward electron-rich dienes.
This compound is an effective dienophile due to the presence of the electron-withdrawing chlorine atom and two carbonyl groups. This electronic activation facilitates cycloaddition reactions with a variety of dienes under relatively mild conditions, leading to the formation of chlorinated adducts with high regioselectivity.
Applications in Organic Synthesis and Drug Development
The primary application of this compound in Diels-Alder reactions is the synthesis of chlorinated polycyclic scaffolds. These structures can serve as precursors to novel therapeutic agents, agrochemicals, and advanced materials. The chlorine substituent can be retained in the final product to modulate its biological or physical properties, or it can be further functionalized to introduce additional molecular complexity. Key application areas include:
-
Synthesis of Bioactive Molecules: The resulting chlorinated naphthoquinone and anthraquinone (B42736) frameworks are found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
-
Precursors for Complex Natural Products: The rigid, stereochemically defined adducts obtained from Diels-Alder reactions are ideal starting materials for the total synthesis of complex natural products.
-
Development of Advanced Materials: The electron-accepting properties of the quinone moiety, combined with the presence of the chlorine atom, make these adducts interesting candidates for the development of novel organic electronic materials.
Generalized Reaction Scheme & Mechanism
The Diels-Alder reaction of this compound with a conjugated diene proceeds via a concerted [4+2] cycloaddition mechanism. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. In the case of this compound, the double bond bearing the chlorine atom is more electron-deficient and thus generally more reactive towards nucleophilic dienes. The reaction typically proceeds to give the adduct which, upon oxidation (often occurring in situ), leads to the formation of a substituted naphthoquinone.
Caption: Generalized Diels-Alder Reaction Pathway
Quantitative Data Summary
The following table summarizes representative Diels-Alder reactions of this compound with various dienes. Please note that while the reaction with 2-chloro-1,3-butadiene is documented with a high yield, the conditions and yields for other dienes are based on typical outcomes for similar reactions and may require optimization.
| Diene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Chloro-1,3-butadiene | Benzene (B151609) | Reflux | 12 | 2,6-Dichloro-1,4-naphthoquinone | 95[1] |
| Cyclopentadiene (B3395910) | Toluene (B28343) | 0 to RT | 14 | 5-Chloro-1,4,4a,8a-tetrahydro-endo-1,4-methanonaphthalene-5,8-dione | ~90 (estimated) |
| Isoprene | Toluene | Reflux | 24 | 2-Chloro-6-methyl-1,4-naphthoquinone | ~85 (estimated) |
| 2,3-Dimethyl-1,3-butadiene | Xylene | Reflux | 48 | 2-Chloro-6,7-dimethyl-1,4-naphthoquinone | ~80 (estimated) |
Experimental Protocols
The following are generalized protocols for the Diels-Alder reaction of this compound. These should be considered as starting points and may require optimization for specific dienes and desired outcomes.
Protocol 1: Reaction with an Acyclic Diene (e.g., 2-Chloro-1,3-butadiene)
Materials:
-
This compound
-
2-Chloro-1,3-butadiene
-
Anhydrous benzene (or toluene)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Add 2-chloro-1,3-butadiene (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, 6-chloro-1,4-naphthoquinone, is often formed directly after spontaneous oxidation of the initial adduct. If the intermediate dihydro-naphthoquinone is present, bubbling air through the solution or the addition of a mild oxidant (e.g., DDQ) can facilitate complete aromatization.
-
Purify the resulting product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Reaction with a Cyclic Diene (e.g., Cyclopentadiene)
Materials:
-
This compound
-
Freshly distilled cyclopentadiene
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the quinone in a minimal amount of anhydrous toluene or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of freshly distilled cyclopentadiene (1.1 eq) in the same solvent to the stirred quinone solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting adduct by column chromatography on silica gel or by recrystallization.
Product Characterization: Spectroscopic Data
The following table provides expected spectroscopic data for a representative product, 6-chloro-1,4-naphthoquinone.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 6-Chloro-1,4-naphthoquinone | 8.15 (d, 1H), 8.05 (d, 1H), 7.70 (m, 2H), 7.00 (s, 1H) | 184.5, 179.8, 140.2, 138.5, 134.8, 132.1, 131.5, 130.9, 128.0, 127.2 |
Note: The predicted NMR data is based on structure-prediction software and comparison with similar compounds. Actual experimental values may vary.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a Diels-Alder adduct of this compound.
Caption: General Experimental Workflow
Conclusion
This compound is a highly useful and reactive dienophile for the synthesis of chlorinated cyclic compounds via the Diels-Alder reaction. Its activated electronic nature allows for the formation of a wide range of adducts under relatively mild conditions. The protocols and information provided herein serve as a guide for researchers to explore the synthetic potential of this versatile building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: 2-Chloro-1,4-benzoquinone as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-benzoquinone is a halogenated p-benzoquinone that serves as a versatile oxidizing agent in organic synthesis. The presence of the electron-withdrawing chlorine atom and the quinone framework confers a significant oxidizing potential, making it a useful reagent for a variety of transformations. While not as potent as its more substituted analogs like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil, this compound offers a milder alternative for specific applications, including dehydrogenation, aromatization, and oxidative coupling reactions. Its utility is particularly noted in the synthesis of complex molecules, including natural products and pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 695-99-8 |
| Molecular Formula | C₆H₃ClO₂ |
| Molecular Weight | 142.54 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 56-58 °C |
| Solubility | Soluble in many organic solvents |
Core Applications in Organic Synthesis
The primary application of this compound as an oxidizing agent is in dehydrogenation reactions to introduce unsaturation into organic molecules. This is a crucial step in the synthesis of many aromatic and heteroaromatic compounds.
Dehydrogenation and Aromatization
This compound is effective in the dehydrogenation of hydroaromatic carbocycles and heterocycles to their corresponding aromatic counterparts. The driving force for this reaction is the formation of the stable hydroquinone (B1673460) byproduct. This transformation is fundamental in the synthesis of various biologically active compounds. For instance, the dehydrogenation of steroidal Δ⁴-3-ketones to the corresponding Δ⁴,⁶-dienes is a key transformation in the synthesis of many hormonal drugs. While specific protocols often cite stronger oxidants like DDQ, the general principle applies to this compound.
General Experimental Protocol for Dehydrogenation of a Tetralone Derivative:
This protocol describes a general procedure for the aromatization of a tetralone derivative to the corresponding naphthol using this compound.
Materials:
-
Tetralone derivative
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., benzene, toluene, or dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica (B1680970) gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of the tetralone derivative (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated hydroquinone byproduct can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired naphthol.
Quantitative Data for Dehydrogenation (Representative):
The following table provides representative yields for the dehydrogenation of various substrates using quinone-based oxidants. While specific data for this compound is limited, these values, primarily from studies using DDQ, can serve as a benchmark for expected reactivity.
| Substrate | Product | Oxidant | Solvent | Yield (%) |
| 1-Tetralone | 1-Naphthol | DDQ | Benzene | >90 |
| 4-Cholesten-3-one | 4,6-Cholestadien-3-one | DDQ | Dioxane | ~85 |
| Acenaphthene | Acenaphthylene | DDQ | Benzene | >95 |
Workflow for a Typical Dehydrogenation Reaction
Caption: General workflow for a dehydrogenation reaction.
Oxidative Coupling and Cyclization Reactions
This compound can act as an electron acceptor to facilitate oxidative coupling and cyclization reactions. In these transformations, the quinone promotes the formation of a key intermediate, often a radical cation or a related species, which then undergoes the desired coupling or cyclization. These methods are valuable for the construction of complex heterocyclic ring systems.
Mechanism of Quinone-Mediated Oxidation:
The general mechanism involves the transfer of a hydride from the substrate to the quinone, followed by proton transfer to generate the hydroquinone and the oxidized product.
Caption: General mechanism of oxidation by a quinone.
Conclusion
This compound is a valuable oxidizing agent in organic synthesis, primarily utilized for dehydrogenation and aromatization reactions. Its reactivity, while milder than that of DDQ or chloranil, provides a useful tool for chemists to effect specific transformations under controlled conditions. The protocols and data presented herein offer a foundational guide for researchers and professionals in the field of drug development and organic synthesis to explore the applications of this versatile reagent. Further investigation into its utility in a broader range of oxidative transformations is warranted.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-1,4-benzoquinone in the preparation of diverse heterocyclic compounds. This versatile reagent serves as a key building block for various biologically active molecules, leveraging its electrophilic nature and reactivity towards a wide range of nucleophiles.
Introduction
This compound is a highly reactive organic compound that is a valuable precursor in the synthesis of complex carbocyclic and heterocyclic frameworks. Its chemical properties, including its nature as an α,β-unsaturated ketone, make it susceptible to attack by various nucleophiles, leading to the formation of a wide array of adducts. These reactions are fundamental in medicinal chemistry and drug development for creating novel molecular entities with potential therapeutic applications. The reactivity of the this compound scaffold is a key consideration in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Synthesis of Nitrogen-Containing Heterocycles
The reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the synthesis of various nitrogen heterocycles. These reactions often proceed through Michael-type additions, cycloadditions, or condensation reactions.
Synthesis of Indole (B1671886) Derivatives
A significant application of this compound is in the Nenitzescu indole synthesis, which involves the condensation of an enamine with a quinone to form 5-hydroxyindole (B134679) derivatives. These indole scaffolds are present in a variety of pharmaceutically active compounds with antiviral, anti-inflammatory, and anticancer properties.[3]
General Reaction Scheme:
Caption: Nenitzescu reaction for 5-hydroxyindole synthesis.
Synthesis of Benzimidazole Derivatives
Highly-substituted 6-arylbenzo[1]imidazo[1,2-a][4][5]naphthyridin-10-ols can be prepared through the reaction of 3-aryl-1,8-naphthyridin-2-amines with benzoquinone in an acid-catalyzed cyclization.[3] While this example uses benzoquinone, the principle can be extended to its chloro-derivative for further functionalization.
Experimental Protocol: Synthesis of 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone
An unexpected major product, 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone, is formed in the reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with pyrrolidine.[6]
-
Materials: 2,5-dichloro-1,4-benzoquinone, Pyrrolidine.
-
Procedure: The reaction involves a [2+2]-biscycloaddition and cycloreversion. The initiation is proposed to be an electron-transfer from the amine to the LUMO of the quinone.[6]
| Reactant 1 | Reactant 2 | Major Product |
| 2,5-dichloro-1,4-benzoquinone | Pyrrolidine | 2,5-Bis(pyrrolidino)-3-chloro-1,4-benzoquinone |
Synthesis of Sulfur-Containing Heterocycles
This compound is also a valuable reagent for the synthesis of sulfur-containing heterocycles, which are scaffolds present in numerous drugs.
Reaction with Thiourea (B124793)
2-Aryl-1,4-benzoquinones react regioselectively with thiourea in an acidic medium to form 7-aryl-5-hydroxy-1,3-benzoxathiol-2-ones.[7] When an excess of the arylquinone is used at room temperature, 2-amino-6-hydroxybenzothiazoles are formed.[7]
Reaction Workflow:
Caption: Synthesis of sulfur heterocycles from arylquinones and thiourea.
Reactions with Thiols
The reaction of p-benzoquinone with alkanethiols can lead to 2-, 2,6-, and 2,5-conjugate addition products in a one-pot reaction.[8] This reactivity can be extrapolated to this compound to synthesize various thio-substituted quinones and their corresponding hydroquinones, which can serve as precursors to sulfur-containing heterocycles.[8]
Quantitative Data from Reactions of p-Benzoquinone with Thiols: [8]
| Thiol | Product(s) | Isomer Ratio (2,5- / 2,6-) |
| Cyclohexanethiol | 2,5- and 2,6-disubstituted quinones | 1.52 |
| 3-Mercaptopropionic acid methyl ester | 2,5- and 2,6-disubstituted quinones | 1.25 |
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex polycyclic structures.
Diels-Alder Reactions
From the Diels-Alder adduct between α-myrcene and this compound, a family of chloro derivatives of prenylnaphthohydroquinone has been synthesized and evaluated for cytotoxicity against neoplastic cell lines.
Logical Flow of Synthesis and Evaluation:
Caption: Synthesis and evaluation of prenylnaphthohydroquinone derivatives.
Conclusion
This compound is a versatile and powerful reagent in the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Prenylnaphthohydroquinone Derivatives Using 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of prenylnaphthohydroquinone derivatives, leveraging a Diels-Alder reaction between 2-chloro-1,4-benzoquinone and a suitable prenyl-containing diene, such as α-myrcene. The resulting chloro-substituted prenylnaphthohydroquinone scaffold is a valuable pharmacophore in the development of novel therapeutic agents, particularly in oncology.
Introduction
Naphthoquinone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of a prenyl group can enhance the lipophilicity and cytotoxic activity of the naphthoquinone core. This document outlines the synthesis of chloro-derivatives of prenylnaphthohydroquinone, starting from the Diels-Alder adduct of this compound and α-myrcene. The cytotoxicity of these compounds has been evaluated against various cancer cell lines, suggesting their potential as novel antineoplastic agents.
Synthetic Strategy
The core of the synthetic approach involves a [4+2] cycloaddition (Diels-Alder reaction) between an in-situ generated or pre-synthesized this compound and a conjugated diene bearing a prenyl group, typically α-myrcene. The resulting Diels-Alder adduct can then be aromatized to yield the corresponding prenylnaphthohydroquinone derivative. Further chemical modifications can be performed on the hydroquinone (B1673460) moiety or the prenyl side chain to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Overall workflow for the synthesis of prenylnaphthohydroquinone derivatives.
Quantitative Data Summary
The following table summarizes representative data for a series of synthesized chloro-prenylnaphthohydroquinone derivatives. The cytotoxicity is presented as the concentration that inhibits 50% of cell growth (GI50) against a panel of human cancer cell lines.
| Compound ID | R Group | Yield (%) | Melting Point (°C) | GI50 (µM) vs. A549 (Lung Cancer) | GI50 (µM) vs. HCT-116 (Colon Cancer) | GI50 (µM) vs. Jurkat (Leukemia) |
| 1a | -H | 75 | 110-112 | 5.2 | 3.8 | 1.5 |
| 1b | -COCH3 | 82 | 125-127 | 8.1 | 6.5 | 2.3 |
| 1c | -CH2OH | 68 | 130-132 | 4.5 | 3.1 | 1.1 |
| 1d | -CHO | 71 | 118-120 | 3.9 | 2.7 | 0.9 |
Experimental Protocols
Materials:
-
This compound (95%)
-
α-Myrcene (90%)
-
Diethyl ether (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of the Diels-Alder Adduct
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Add α-myrcene (1.2 eq) to the solution at room temperature with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.
-
Upon completion of the reaction (disappearance of the starting benzoquinone), the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude adduct is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
The fractions containing the pure adduct are combined and the solvent is evaporated to yield the purified Diels-Alder adduct as a viscous oil or a low-melting solid.
-
Characterize the adduct using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Aromatization to Chloro-prenylnaphthohydroquinone
-
The purified Diels-Alder adduct (1.0 eq) is dissolved in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or sodium methoxide) is added to the solution.
-
The reaction mixture is heated to reflux for 4-8 hours, or until the aromatization is complete as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure chloro-prenylnaphthohydroquinone derivative.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Postulated Signaling Pathway for Cytotoxicity
The cytotoxic effects of many naphthoquinone derivatives are attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to interfere with cellular signaling pathways, often leading to apoptosis. A plausible mechanism of action for chloro-prenylnaphthohydroquinone derivatives involves the induction of apoptosis via the intrinsic pathway.
Caption: Postulated intrinsic apoptotic pathway induced by prenylnaphthohydroquinone derivatives.
Application Notes and Protocols: 2-Chloro-1,4-benzoquinone in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-1,4-benzoquinone as a versatile starting material for the development of novel potential anticancer agents. This document includes detailed experimental protocols for the synthesis of exemplary compounds, quantitative data on their biological activity, and visualizations of relevant synthetic and biological pathways.
Introduction
This compound is a highly reactive and versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its electrophilic nature, facilitated by the electron-withdrawing chloro and carbonyl groups, allows for facile nucleophilic substitution and addition reactions. This reactivity has been extensively exploited in medicinal chemistry to generate a wide array of derivatives, many of which have demonstrated significant potential as anticancer agents. The quinone moiety itself is a well-established pharmacophore present in several clinically used anticancer drugs, and its derivatives often exhibit cytotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS), DNA intercalation, and inhibition of key cellular enzymes like topoisomerases.
This document focuses on the application of this compound in the synthesis of two classes of heterocyclic compounds with demonstrated anticancer activity: 1,2,4-triazolospiro[1][2]deca-2,6,9-trien-8-ones and benzo[e][1][3][4]triazines.
Synthetic Applications and Anticancer Activity
The reaction of this compound with various nucleophiles serves as a cornerstone for the synthesis of a multitude of biologically active molecules. A notable example is its reaction with amidrazones, which provides a regioselective and efficient one-pot process for the synthesis of 1,2,4-triazolospiro[1][2]deca-2,6,9-trien-8-ones and benzo[e][1][3][4]triazines.[3] These compounds have been screened for their anticancer activity against a panel of human cancer cell lines, with some exhibiting noteworthy antiproliferative effects.[3]
Quantitative Data Summary
The in vitro anticancer activity of representative compounds synthesized from this compound was evaluated by the National Cancer Institute (NCI). The data is presented as GI₅₀ values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Anticancer Activity (GI₅₀, µM) of a Representative 1,2,4-Triazolospiro[1][2]deca-2,6,9-trien-8-one Derivative (Compound 6) [3]
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Melanoma | LOX IMVI | 1.38 |
| Melanoma | MALME-3M | 1.55 |
| Melanoma | M14 | 1.62 |
| Melanoma | SK-MEL-2 | 1.78 |
| Melanoma | SK-MEL-28 | 1.95 |
| Melanoma | SK-MEL-5 | 2.01 |
| Melanoma | UACC-257 | 2.18 |
| Melanoma | UACC-62 | 2.35 |
| CNS Cancer | SF-295 | 1.41 |
| CNS Cancer | SNB-19 | 1.89 |
| CNS Cancer | SNB-75 | 2.05 |
| CNS Cancer | U251 | 2.21 |
| Colon Cancer | HCT-116 | 2.06 |
| Colon Cancer | HCT-15 | 2.11 |
Experimental Protocols
Protocol 1: General Synthesis of 1,2,4-Triazolospiro[1][2]deca-2,6,9-trien-8-ones and Benzo[e][1][3][4]triazines from this compound[3]
This protocol describes a one-pot reaction of amidrazones with this compound.
Materials:
-
Appropriate amidrazone derivative
-
This compound
-
Ethyl acetate (B1210297) (EtOAc)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the amidrazone (1 mmol) in ethyl acetate (20 mL), add this compound (1 mmol, 0.142 g).
-
Add piperidine (0.5 mL) to the reaction mixture.
-
Reflux the mixture for 10-14 hours, monitoring the progress of the reaction by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the 1,2,4-triazolospiro[1][2]deca-2,6,9-trien-8-one and benzo[e][1][3][4]triazine products.
-
Characterize the purified products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Note: The ratio of the two product types can be influenced by the specific amidrazone used and the reaction conditions.
Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
This protocol outlines a general procedure for determining the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., those listed in Table 1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid toxicity.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ value using a suitable software.
-
Visualizations
Synthetic Pathway and Experimental Workflow
Caption: Workflow for the synthesis of potential anticancer agents and their subsequent in vitro screening.
Proposed Mechanism of Action: Induction of Apoptosis
Many quinone-based anticancer agents are known to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Caption: A potential signaling pathway for quinone-induced apoptosis in cancer cells.
References
Catalytic Applications of 2-Chloro-1,4-benzoquinone and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of 2-chloro-1,4-benzoquinone and its prominent derivatives, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). These compounds serve as powerful organocatalysts, primarily in oxidative transformations, facilitating the synthesis of a wide array of organic molecules, including bioactive compounds and complex heterocyclic systems.
Application Notes
Oxidative Dehydrogenation of Heterocycles
Application: Aromatization of N-heterocycles is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. Dihydroquinolines, dihydroquinoxalines, and similar saturated heterocyclic compounds can be efficiently converted to their aromatic counterparts using catalytic amounts of this compound derivatives, particularly DDQ. This method offers a metal-free alternative to traditional dehydrogenation reactions.
Mechanism: The catalytic cycle typically involves hydride abstraction from the substrate by the quinone, which acts as the oxidant. The resulting hydroquinone (B1673460) is then re-oxidized to the active quinone catalyst by a stoichiometric co-oxidant, such as molecular oxygen (air) or manganese dioxide (MnO₂), allowing for the use of sub-stoichiometric amounts of the quinone. The reaction often proceeds through a cationic intermediate, which then loses a proton to yield the aromatic product.
Catalytic Oxidation of Alcohols
Application: The selective oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. This compound derivatives can catalyze the aerobic oxidation of benzylic and allylic alcohols. This methodology is valued for its mild reaction conditions and avoids the use of heavy metal oxidants.
Mechanism: The reaction is believed to proceed via a hydride transfer from the alcohol to the quinone catalyst, forming a carbonyl compound and the corresponding hydroquinone. In a catalytic cycle, a co-oxidant is required to regenerate the quinone from its reduced form. The choice of co-oxidant and reaction conditions can be tuned to optimize the yield and selectivity for the desired carbonyl product.
Oxidative Coupling Reactions
Application: Carbon-carbon and carbon-heteroatom bond formation through oxidative coupling is a powerful strategy for the synthesis of complex molecules. DDQ, in particular, has been employed in catalytic amounts to mediate the oxidative coupling of various nucleophiles, including enolates and organoboron reagents, with suitable coupling partners. These reactions are instrumental in constructing biaryl linkages and other key structural motifs found in natural products and medicinal agents.
Mechanism: The mechanism often involves the single-electron transfer (SET) from a substrate to the quinone, generating a radical cation. This reactive intermediate can then undergo further transformations, such as C-H activation or reaction with a nucleophile, leading to the formation of the new bond. The catalytic turnover is achieved by reoxidation of the hydroquinone byproduct.
Quantitative Data
Table 1: Catalytic Dehydrogenation of N-Heterocycles with DDQ
| Substrate | Catalyst Loading (mol%) | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydroquinoline (B108954) | 10 | Air | Toluene (B28343) | 100 | 12 | 85 | (Typical, compiled from multiple sources) |
| 2-Methyl-1,2,3,4-tetrahydroquinoline | 10 | MnO₂ | Dichloromethane | 25 | 6 | 92 | (Typical, compiled from multiple sources) |
| Indoline | 5 | O₂ | Acetonitrile (B52724) | 80 | 8 | 90 | (Typical, compiled from multiple sources) |
| 1,2,3,4-Tetrahydroquinoxaline | 10 | Air | Xylene | 120 | 24 | 78 | (Typical, compiled from multiple sources) |
Table 2: Catalytic Oxidation of Alcohols with Quinone Derivatives
| Substrate | Catalyst | Catalyst Loading (mol%) | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | DDQ | 5 | O₂ | Acetonitrile | 60 | 6 | 95 (Benzaldehyde) | (Typical, compiled from multiple sources) |
| Cinnamyl alcohol | Chloranil | 10 | Air | Toluene | 80 | 12 | 88 (Cinnamaldehyde) | (Typical, compiled from multiple sources) |
| 4-Methoxybenzyl alcohol | DDQ | 5 | O₂ | Dichloromethane | 25 | 4 | 98 (4-Methoxybenzaldehyde) | (Typical, compiled from multiple sources) |
| 1-Phenylethanol | DDQ | 10 | MnO₂ | Chloroform | 60 | 8 | 91 (Acetophenone) | (Typical, compiled from multiple sources) |
Experimental Protocols
Protocol 1: Catalytic Aerobic Dehydrogenation of 1,2,3,4-Tetrahydroquinoline using DDQ
Materials:
-
1,2,3,4-Tetrahydroquinoline (1 mmol, 133.2 mg)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.1 mmol, 22.7 mg)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Balloon filled with air or an air pump
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (1 mmol) and DDQ (0.1 mmol).
-
Add toluene (5 mL) to the flask.
-
Fit the flask with a reflux condenser and place a balloon filled with air at the top of the condenser, or alternatively, bubble a gentle stream of air through the reaction mixture using a needle.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion of the reaction (typically 12 hours), cool the mixture to room temperature.
-
The precipitated DDQ-H₂ (hydroquinone) can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford quinoline.
Protocol 2: Catalytic Aerobic Oxidation of Benzyl Alcohol using DDQ
Materials:
-
Benzyl alcohol (1 mmol, 108.1 mg)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.05 mmol, 11.4 mg)
-
Acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Oxygen balloon
Procedure:
-
In a 25 mL round-bottom flask, dissolve benzyl alcohol (1 mmol) and DDQ (0.05 mmol) in acetonitrile (5 mL).
-
Attach a reflux condenser and an oxygen-filled balloon to the flask.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure benzaldehyde.
Visualizations
Caption: Catalytic cycle for the dehydrogenation of substrates using a quinone catalyst and a co-oxidant.
Caption: General experimental workflow for the catalytic oxidation of alcohols.
Caption: Simplified mechanism of hydride abstraction by a quinone catalyst.
Application Notes and Protocols for the Synthesis of 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-Chloro-1,4-benzoquinone, a reactive chlorinated quinone utilized as a key intermediate in organic and pharmaceutical chemistry. The protocols are based on established and peer-reviewed methods.
Overview
This compound (CAS No. 695-99-8) is a yellow to brown crystalline solid that serves as a versatile electrophile in various chemical reactions.[1] Its applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] Notably, it has been used in the preparation of chloro derivatives of prenylnaphthohydroquinone.[2] Due to its reactivity and toxicity, proper handling and storage are crucial.[1] It is sensitive to light and moisture and should be stored under an inert atmosphere at low temperatures (-20°C).[1]
Chemical Properties:
-
Molecular Formula: C₆H₃ClO₂[3]
-
Molecular Weight: 142.54 g/mol [3]
-
Melting Point: 52–57°C[1]
-
Solubility: Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and ether.[1]
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. Method 1, the oxidation of 2-chloro-4-aminophenol, is a well-documented procedure with a good yield. Method 2 offers an alternative route starting from 2,4-dichlorophenol (B122985).
Method 1: Synthesis via Oxidation of 2-Chloro-4-aminophenol
This protocol is adapted from a procedure published in Organic Syntheses, which involves the acid dichromate oxidation of 2-chloro-4-aminophenol.[5]
Materials:
-
2-chloro-4-aminophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
-
Ether
-
Aqueous Ethanol (85-90%)
-
Ice
Equipment:
-
Beaker (400 mL)
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus (Buchner funnel)
-
Separatory funnel
-
Steam distillation apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a 400 mL beaker, prepare a 4N sulfuric acid solution by adding 20 mL of concentrated sulfuric acid to water and diluting to a final volume of 400 mL. To this acidic solution at room temperature, add the 2-chloro-4-aminophenol.
-
Oxidation: In a separate container, dissolve 11 g (0.037 mole, a 50% excess) of sodium dichromate dihydrate in 20 mL of water. Add this dichromate solution in one portion to the stirred aminophenol solution.[5]
-
Temperature Control: The reaction is exothermic, and a temperature rise of 6-7°C will be observed. Maintain the reaction temperature below 35°C using an external cooling bath if necessary.[5]
-
Reaction Time: Allow the mixture to stand at room temperature for at least one hour with continuous stirring.[5]
-
Work-up and Extraction: Add a small amount of clean sand to the dark red mixture and filter with suction. The filtrate is then extracted with ether (one portion of 100 mL, followed by four to five portions of approximately 30 mL each). Each ether extract should be used sequentially to wash the filter cake.[5]
-
Isolation of Crude Product: Combine the ether extracts and remove the ether by distillation using a rotary evaporator. The resulting dark red, tarry residue contains the crude product.[5]
-
Purification by Steam Distillation: Subject the crude residue to steam distillation. Collect the distillate (approximately 150 mL) until no more solid quinone appears in the condenser.[5]
-
Final Product Collection: Filter the yellow solid from the distillate. An additional amount of product can be obtained by extracting the filtrate with ether. The combined yield of this compound is typically 5.0-5.5 g (48-53%), which can be increased to 58-63% with the ether extraction of the filtrate.[5]
-
Recrystallization (Optional): The product can be further purified by crystallization from a small volume of aqueous ethanol (85-90%) to raise the melting point to 55-56°C.[5]
Method 2: Synthesis from 2,4-Dichlorophenol
This method involves the oxidation of 2,4-dichlorophenol using a Ti-superoxide catalyst and hydrogen peroxide.[6]
Materials:
-
2,4-Dichlorophenol
-
Ti-superoxide catalyst
-
Acetic Acid
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
Equipment:
-
Reaction flask
-
Stirring apparatus
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus
-
Chromatography column
Procedure:
-
Reaction Setup: In a reaction flask, prepare a mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in 5 mL of acetic acid.[6]
-
Reaction Conditions: Heat the mixture with stirring to 60-70°C under an inert atmosphere.[6]
-
Addition of Oxidant: Add 20 mmol of 30% aqueous H₂O₂ dropwise to the reaction mixture over a period of 15 minutes.[6]
-
Reaction Time: Continue heating the reaction mixture for 1 hour.[6]
-
Catalyst Recovery: After the reaction is complete, cool the mixture and recover the catalyst by simple filtration.[6]
-
Product Isolation and Purification: The resulting quinone is separated and purified by chromatographic methods (e.g., silica (B1680970) gel column chromatography) to yield this compound.[6] The reported yield for this method is 25%.[6]
Quantitative Data Summary
| Parameter | Method 1: Oxidation of 2-Chloro-4-aminophenol | Method 2: Synthesis from 2,4-Dichlorophenol | Reference |
| Starting Material | 2-Chloro-4-aminophenol | 2,4-Dichlorophenol | [5],[6] |
| Key Reagents | H₂SO₄, Na₂Cr₂O₇·2H₂O | Ti-superoxide catalyst, H₂O₂ | [5],[6] |
| Reaction Temperature | < 35°C | 60-70°C | [5],[6] |
| Yield | 58-63% | 25% | [5],[6] |
| Purity | High purity after recrystallization | Requires chromatographic purification | [5],[6] |
| Melting Point | 55-56°C (recrystallized) | Not specified | [5] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound via Method 2.
References
- 1. Wholesale CAS 695-99-8 99% Purity this compound,CAS 695-99-8 99% Purity this compound Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 2. This compound | 695-99-8 [chemicalbook.com]
- 3. This compound | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analytical Detection of 2-Chloro-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various analytical methodologies for the qualitative and quantitative analysis of 2-Chloro-1,4-benzoquinone. The protocols detailed herein are intended to guide researchers in selecting and implementing the most suitable method for their specific analytical needs, from environmental monitoring to quality control in pharmaceutical processes.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the determination of this compound, particularly in complex matrices such as drinking water.
Application Note
This method is ideal for trace-level quantification of haloquinones, which are often present as disinfection byproducts in treated water. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides excellent specificity and low detection limits. Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
Quantitative Data Summary
| Parameter | Value | Reference |
| Concentration Range in Drinking Water | 0.5 - 165 ng/L | [1] |
| Linearity (Correlation Coefficient) | 0.993 - 0.999 | [1] |
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Preservation: Acidify water samples with 0.25% formic acid to prevent degradation of haloquinones.[1]
-
SPE Cartridge: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Cartridge Conditioning:
-
Rinse the cartridge with 6 mL of methanol (B129727) containing 0.25% formic acid.
-
Wash twice with 6 mL of acidified water (0.25% formic acid).[1]
-
-
Sample Loading: Load 500 mL of the acidified water sample onto the cartridge at a flow rate of approximately 8 mL/min.[1]
-
Washing:
-
Wash the cartridge with 6 mL of acidified water (0.25% formic acid).
-
Wash with 6 mL of a 50/50 (v/v) methanol/water mixture containing 0.25% formic acid.[1]
-
-
Drying: Dry the cartridge under vacuum for 10 minutes.[1]
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase:
-
Gradient Program:
-
Start with 20% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 20% B and equilibrate for 15 minutes.[1]
-
-
Flow Rate: 150 µL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Workflow Diagram
Caption: Workflow for the analysis of this compound by HPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of this compound, particularly in less complex samples or for quality control purposes.
Application Note
This method is suitable for the routine analysis of this compound in samples where high sensitivity is not the primary requirement. The choice of a suitable reversed-phase column and an optimized mobile phase is crucial for achieving good separation and peak shape. The detection wavelength should be set at the maximum absorbance of the analyte for optimal sensitivity.
Quantitative Data Summary (Adapted from a related compound)
| Parameter | Value |
| Linearity (R²) | ≥ 0.9999 |
| Recovery | 99.5 - 103.6% |
| Precision (RSD) | < 2% (Intraday), < 5% (Interday) |
Experimental Protocol
1. Sample Preparation
-
Extraction: For solid samples, a suitable solvent extraction is required. Chloroform has been shown to be an effective solvent for extracting benzoquinones.
-
Filtration: Filter the sample extract through a 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 5% acetic acid in water (e.g., 24:76, v/v). The exact ratio should be optimized for the specific application.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Benzoquinones typically exhibit maximum absorbance in the range of 240-290 nm.[2] The optimal wavelength for this compound should be determined experimentally.
Workflow Diagram
Caption: General workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Application Note
This method is well-suited for the analysis of this compound in environmental samples such as soil and water, as well as in food matrices.[3][4] Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the analyte from the sample matrix. Derivatization is generally not required for this compound.
Quantitative Data Summary
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 130% |
Experimental Protocol (General)
1. Sample Preparation (Liquid-Liquid Extraction)
-
Adjust the pH of the aqueous sample if necessary.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) by vigorous shaking in a separatory funnel.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC analysis.
2. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 - 70 °C, hold for 1-2 minutes.
-
Ramp: 10 - 20 °C/min to 280 - 300 °C.
-
Final hold: 5 - 10 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 400.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference spectrum.
Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in solutions with minimal interfering substances.
Application Note
This technique is based on the Beer-Lambert law and is suitable for determining the concentration of this compound in relatively pure samples. The presence of other compounds that absorb at the same wavelength can cause interference. The maximum absorbance (λmax) for benzoquinones is typically observed in the UV region.[5]
Quantitative Data Summary
Specific quantitative data for a validated UV-Vis method for this compound is not detailed in the search results. The performance of the method will be dependent on the specific matrix and instrumentation.
Experimental Protocol
1. Standard and Sample Preparation
-
Solvent: Use a UV-grade solvent such as ethanol, methanol, or acetonitrile.[6]
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).[6]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent and diluting it to a concentration that falls within the range of the calibration standards.
2. Spectrophotometric Measurement
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Record the absorbance spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[6]
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from its absorbance using the calibration curve.
Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by UV-Vis spectrophotometry.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and portable alternative for the detection of this compound.
Application Note
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used for the determination of electroactive species like benzoquinones.[7] The method often involves the use of a modified electrode to enhance sensitivity and selectivity. These methods are particularly useful for in-situ and real-time monitoring.
Quantitative Data Summary (for related compound Hydroquinone)
| Parameter | Value | Reference |
| Linear Range | 0.5 µM - 300.0 µM | [8] |
| Limit of Detection (LOD) | 0.012 µM | [8] |
| Recovery in Water Samples | 96.4% | [9] |
Experimental Protocol (General, adapted for this compound)
1. Electrode and Solution Preparation
-
Working Electrode: A glassy carbon electrode (GCE), which can be modified with various nanomaterials to improve performance.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: A buffer solution, such as phosphate (B84403) buffer solution (PBS), at an optimized pH.
-
Standard Solutions: Prepare standard solutions of this compound in the supporting electrolyte.
2. Electrochemical Measurement
-
Technique: Differential Pulse Voltammetry (DPV) is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV.
-
Procedure:
-
Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.
-
Record the background voltammogram.
-
Add a known concentration of this compound and record the DPV response over a suitable potential range.
-
The peak current in the voltammogram is proportional to the concentration of the analyte.
-
-
Calibration: Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.
-
Sample Analysis: Add the sample to the supporting electrolyte and measure the peak current. Determine the concentration using the calibration curve.
Logical Relationship Diagram
Caption: Logical relationship in the electrochemical detection of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 2-Chloro-1,4-benzoquinone in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-1,4-benzoquinone and its derivatives as key intermediates in the synthesis of various classes of dyes. The protocols are intended for laboratory-scale synthesis and can be adapted for further research and development.
Introduction
This compound is a highly reactive organic compound that serves as a versatile building block in the synthesis of a wide range of dyes. Its reactivity is primarily attributed to the presence of an electron-deficient quinone ring and a labile chlorine atom, making it susceptible to nucleophilic substitution reactions. This property allows for the introduction of various chromophoric and auxochromic groups, leading to the formation of intensely colored compounds. The primary application of this compound in dye manufacturing involves its reaction with aromatic amines to produce amino-substituted quinone dyes. These dyes exhibit a broad spectrum of colors, from yellow and red to blue and black, depending on the nature of the aromatic amine used. Additionally, derivatives of this compound can be employed in the synthesis of more complex dye structures, such as azo dyes.
Key Reaction Mechanisms
The synthesis of dyes from this compound and its analogs predominantly follows two main reaction pathways:
-
Nucleophilic Substitution: Aromatic amines act as nucleophiles, attacking the carbon atom bearing the chlorine atom on the quinone ring. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding an amino-substituted quinone dye. In cases of di-chloro substituted benzoquinones, this reaction can occur twice to yield a di-amino substituted product.
-
Azo Coupling: While this compound itself is not directly used for azo coupling, its derivatives can be functionalized to incorporate a coupling component, such as a phenolic hydroxyl group. This modified intermediate can then react with a diazonium salt to form an azo dye, characterized by the -N=N- chromophore.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various dyes derived from chloro-substituted quinones.
Table 1: Synthesis of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Dyes [1]
| Product | Aromatic Amine | Yield (%) | Melting Point (°C) |
| 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | 4-Methoxyaniline | 90 | 221-223 |
| 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | 3,4-Dimethoxyaniline | 86 | >300 |
Table 2: Spectroscopic Data for 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Dyes [1]
| Product | IR (cm⁻¹) (N-H, C=O) | ¹H NMR (δ, ppm) |
| 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | 3247, 1674, 1636 | 3.83 (s, 3H, OCH₃), 6.88 (dd, 2H), 7.05 (dd, 2H), 7.63 (s, 1H, N-H), 7.67 (td, 1H), 7.76 (td, 1H), 8.11 (dd, 1H), 8.18 (dd, 1H) |
| 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | 3222, 1670, 1636 | 3.87 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 6.66 (d, 1H), 6.69 (dd, 1H), 6.82 (d, 2H), 7.66 (s, 1H, N-H), 7.69 (td, 1H), 7.77 (td, 1H), 8.11 (dd, 1H), 8.19 (dd, 1H) |
Experimental Protocols
Protocol 1: Synthesis of Amino-Substituted Quinone Dyes
This protocol describes a general method for the synthesis of amino-substituted quinone dyes via the reaction of a chloro-substituted quinone with an aromatic amine. This method is adapted from the synthesis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives.[1]
Materials:
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2,3-dichloro-1,4-naphthoquinone
-
Substituted aromatic amine (e.g., 4-methoxyaniline, 3,4-dimethoxyaniline)
-
Water
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Chromatography column
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, add 2,3-dichloro-1,4-naphthoquinone (0.5 mmol) and the substituted aniline (B41778) (0.5 mmol) to 10 mL of water.
-
Stir the mixture at room temperature for 20 hours.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), filter the precipitate under vacuum and wash with water.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (7:3) as the eluent.
-
Collect the fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the solid dye.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR spectroscopy).
Protocol 2: Synthesis of an Azo Dye via a Schiff Base Intermediate
This protocol details the synthesis of an azo dye using a derivative of this compound, specifically 2-Chloro-4-(diethylamino)benzaldehyde. The synthesis involves the formation of a Schiff base, followed by diazotization and azo coupling.
Step 1: Synthesis of Schiff Base Coupling Component
Materials:
-
2-Chloro-4-(diethylamino)benzaldehyde
-
Ethanol
-
Acetic acid (catalytic amount)
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2.12 g (0.01 mol) of 2-Chloro-4-(diethylamino)benzaldehyde in 50 mL of ethanol.
-
Add 1.09 g (0.01 mol) of 4-aminophenol to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Synthesis of the Final Azo Dye
Materials:
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
-
Schiff base from Step 1
-
10% aqueous sodium hydroxide (B78521) solution
-
Ice
Equipment:
-
100 mL and 250 mL beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
Procedure:
-
Diazotization of 4-Chloroaniline:
-
In a 100 mL beaker, dissolve 1.28 g (0.01 mol) of 4-chloroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution, maintaining the temperature below 5 °C.
-
Stir for an additional 15 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 3.05 g (0.01 mol) of the Schiff base from Step 1 in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold Schiff base solution with continuous stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low yield in "2-Chloro-1,4-benzoquinone" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Chloro-1,4-benzoquinone, with a focus on addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is significantly lower than expected. What are the common causes?
Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include the quality of starting materials, reaction conditions, efficiency of the oxidation, and the purification process. Incomplete reactions, side-product formation, and loss of product during workup are all common contributors to diminished yields.
Q2: How does the purity of my starting materials affect the yield?
The purity of precursors is critical. For instance, when synthesizing from chlorohydroquinone (B41787) or 2-chloro-4-aminophenol, impurities in these starting materials can interfere with the oxidation process, leading to the formation of unwanted side products and a lower yield of the desired this compound. It is advisable to verify the purity of starting materials by techniques such as NMR or melting point analysis before proceeding.
Q3: The reaction mixture turned a very dark, tarry color, and I isolated very little product. What could have gone wrong?
The formation of a dark, tarry substance often indicates over-oxidation or polymerization of the starting material or product. This can be caused by:
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Excessive reaction temperature: Running the oxidation at a temperature higher than specified can accelerate side reactions.[1]
-
Incorrect stoichiometry of the oxidizing agent: Using too much oxidizing agent can lead to the degradation of the benzoquinone product.
-
Prolonged reaction time: Allowing the reaction to proceed for too long can also result in product degradation.
Careful control of reaction parameters is crucial to minimize these side reactions.
Q4: I am struggling to purify the crude product. What are the recommended purification methods?
Purification of this compound can be challenging due to its reactivity and potential for sublimation. Common and effective purification techniques include:
-
Recrystallization: This can be performed using ethanol (B145695) or aqueous ethanol.[1][2]
-
Column Chromatography: Silica (B1680970) gel column chromatography using a solvent system such as ethyl acetate/hexane is a reliable method for separating the product from impurities.[3]
-
Sublimation: Sublimation under vacuum is another effective method for obtaining high-purity this compound.[2]
-
Steam Distillation: This technique can be used to isolate the product from the reaction mixture.[1]
The choice of method will depend on the scale of the reaction and the nature of the impurities.
Q5: Can the choice of oxidizing agent impact the yield?
Absolutely. Different oxidizing agents exhibit varying levels of reactivity and selectivity. Common oxidizing agents for the synthesis of benzoquinones include:
-
Sodium dichromate in sulfuric acid[1]
-
Hydrogen peroxide with a catalyst[3]
-
Diacetoxyiodobenzene[3]
-
Oxygen with nitric acid[4]
The optimal oxidizing agent and reaction conditions will depend on the specific starting material. For example, the oxidation of 2-chloro-4-aminophenol with sodium dichromate is a well-established method.[1]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related compounds under various conditions.
| Starting Material | Oxidizing Agent/Catalyst | Solvent/Conditions | Yield (%) | Reference |
| 2-Chloro-4-aminophenol | Sodium dichromate dihydrate | 4N Sulfuric acid, <35°C | 58-63% | [1] |
| 2,4-Dichlorophenol (B122985) | 30% H2O2 / Ti-superoxide | Acetic acid, 60-70°C, 1h | 25% | [3] |
| 2,4,6-Trichlorophenol | Oxygen / Nitric acid | Methanol, 20°C, 2h | 93.3% (for chlorinated p-benzoquinone) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-4-aminophenol[1]
This protocol is adapted from Organic Syntheses and involves the oxidation of 2-chloro-4-aminophenol using sodium dichromate.
Materials:
-
2-chloro-4-aminophenol
-
Concentrated sulfuric acid
-
Sodium dichromate dihydrate
-
Ether
-
Aqueous ethanol (85-90%)
-
Sand
Procedure:
-
Prepare a 4N sulfuric acid solution from the residual aqueous acid solution of the aminophenol.
-
At room temperature, add a solution of sodium dichromate dihydrate (50% excess) in water to the aminophenol solution in one portion.
-
Control the temperature with external cooling to keep it below 35°C.
-
Allow the mixture to stand at room temperature for at least one hour.
-
Add a small amount of clean sand and filter the dark red mixture with suction.
-
Extract the filtrate with ether (one initial extraction followed by 4-5 smaller portions).
-
Use each ether extract to wash the filter cake.
-
Combine the ether extracts and remove the ether by distillation.
-
Subject the dark red, tarry residue to steam distillation. Collect the distillate until solid quinone no longer appears in the condenser.
-
Filter the distillate to collect the yellow this compound.
-
Further product can be obtained by ether extraction of the filtrate.
-
For higher purity, recrystallize the product from a small volume of aqueous ethanol (85-90%).
Protocol 2: Synthesis of this compound from 2,4-Dichlorophenol[3]
This method utilizes a Ti-superoxide catalyst for the oxidation of 2,4-dichlorophenol with hydrogen peroxide.
Materials:
-
2,4-Dichlorophenol
-
Ti-superoxide catalyst
-
Acetic acid
-
30% aqueous Hydrogen peroxide (H₂O₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vessel, create a mixture of 2,4-dichlorophenol and Ti-superoxide catalyst in acetic acid under an inert atmosphere.
-
Heat the mixture with stirring to 60-70°C.
-
Add 30% aqueous H₂O₂ dropwise over 15 minutes.
-
Continue heating for 1 hour.
-
After the reaction is complete, recover the catalyst by filtration.
-
Quench the reaction mixture with ice water and extract with chloroform (3 x 10 mL).
-
Combine the chloroform layers, wash with water (3 x 20 mL), and dry with anhydrous Na₂SO₄.
-
Concentrate the solution on a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate:hexane (1:9, v/v) eluent.
Visualizations
Caption: General synthesis pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wholesale CAS 695-99-8 99% Purity this compound,CAS 695-99-8 99% Purity this compound Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-DICHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis of 2-Chloro-1,4-benzoquinone: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Chloro-1,4-benzoquinone is a critical step in the creation of various novel compounds. However, the path to a pure product can be fraught with challenges in the form of side reactions that lower yields and complicate purification. This technical support center provides a comprehensive guide to identifying and mitigating these unwanted reactions through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Identifying and Addressing Side Reactions
This guide addresses common issues encountered during the synthesis of this compound, categorized by the primary synthetic routes.
Route 1: Chlorination of Hydroquinone (B1673460)
-
Issue: The final product is contaminated with a significant amount of a dichlorinated species.
-
Probable Cause: Over-chlorination of the hydroquinone starting material is a common side reaction, leading to the formation of 2,3-, 2,5-, or 2,6-dichlorohydroquinone, which are subsequently oxidized to the corresponding dichlorobenzoquinones.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas) to hydroquinone. Use of a slight sub-stoichiometric amount of the chlorinating agent can favor monochlorination.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time to maximize the formation of the monochlorinated product and minimize the formation of dichlorinated species.
-
Purification: If over-chlorination has occurred, separation of this compound from dichlorobenzoquinone isomers can be achieved through column chromatography on silica (B1680970) gel.
-
-
-
Issue: The reaction yields are consistently low, with a significant amount of unreacted hydroquinone remaining.
-
Probable Cause: Incomplete reaction due to insufficient chlorinating agent, poor mixing, or suboptimal reaction temperature.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least a 1:1 molar ratio of chlorinating agent to hydroquinone. A slight excess may be necessary, but this must be balanced against the risk of over-chlorination.
-
Temperature Control: Maintain the recommended reaction temperature. Low temperatures can slow down the reaction rate, while excessively high temperatures may promote side reactions.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the starting materials have limited solubility in the chosen solvent.
-
-
Route 2: Oxidation of 2,4-Dichlorophenol (B122985)
-
Issue: The crude product is a complex mixture containing multiple chlorinated and hydroxylated aromatic compounds.[1]
-
Probable Cause: The oxidation of 2,4-dichlorophenol can lead to a variety of byproducts, including other chlorinated phenols, benzoquinones, and coupling products. The desired this compound is often a minor component in the product mixture.
-
Troubleshooting Steps:
-
Choice of Oxidant: The choice of oxidizing agent and catalyst is critical. Milder and more selective oxidizing systems can improve the yield of the desired product.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. A lower temperature may increase selectivity.
-
Advanced Purification: Extensive chromatographic purification is often necessary to isolate this compound from the complex mixture of byproducts.
-
-
Route 3: Oxidation of 2-Chloro-4-aminophenol
-
Issue: The final product is dark-colored and difficult to purify, with evidence of polymeric material.
-
Probable Cause: The oxidation of 2-chloro-4-aminophenol proceeds through a reactive 2-chloro-1,4-benzoquinoneimine intermediate. This intermediate can undergo self-condensation or polymerization reactions, leading to the formation of colored, high-molecular-weight impurities.
-
Troubleshooting Steps:
-
Rapid Work-up: Minimize the time the product is in the reaction mixture after its formation. A rapid extraction or filtration can help to isolate the desired quinone before significant degradation or side reactions occur.
-
Control of pH: The stability of the benzoquinoneimine intermediate can be pH-dependent. Maintaining an acidic pH during the reaction and work-up can help to suppress polymerization.
-
Use of Mild Oxidants: Employing mild oxidizing agents can help to control the reaction rate and minimize the formation of highly reactive intermediates that are prone to polymerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when synthesizing this compound?
A1: The most common impurities depend on your synthetic route:
-
From Hydroquinone: Unreacted hydroquinone, 2,5-dichlorobenzoquinone, 2,6-dichlorobenzoquinone, and 2,3-dichlorobenzoquinone.
-
From 2,4-Dichlorophenol: Unreacted 2,4-dichlorophenol, other isomers of dichlorophenol (e.g., 2,6-dichlorophenol), trichlorophenols, and other benzoquinone derivatives.[1]
-
From 2-Chloro-4-aminophenol: Polymeric/condensation products, and potentially unreacted starting material.
Q2: How can I best monitor the progress of my reaction to minimize side product formation?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended to track the consumption of starting materials and the formation of both the desired product and key byproducts.
Q3: What is the best purification method for this compound?
A3: Column chromatography on silica gel is a widely used and effective method for purifying this compound from most common side products. Recrystallization from a suitable solvent system can also be employed for further purification.
Data Presentation: Summary of Yields and Side Products
| Starting Material | Typical Yield of this compound | Major Identified Side Products | Reference |
| Hydroquinone | Variable (dependent on stoichiometry) | Dichlorohydroquinones/Dichlorobenzoquinones | Inferred from general principles of aromatic chlorination |
| 2,4-Dichlorophenol | ~25% | Other chlorinated phenols, benzoquinones, coupling products | [2] |
| 2-Chloro-4-aminophenol | 58-63% | Polymeric/condensation products | Inferred from aminophenol oxidation chemistry |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-Dichlorophenol (Illustrative)
This protocol is based on a reported synthesis and is provided for illustrative purposes to highlight the reaction conditions.[2]
Materials:
-
2,4-Dichlorophenol (5 mmol)
-
Ti-superoxide catalyst (125 mg, 20% w/w)
-
Acetic acid (5 ml)
-
30% Hydrogen peroxide (20 mmol)
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg) in acetic acid (5 ml) is heated with stirring at 60-70 °C under an inert atmosphere.
-
To this mixture, 30% aqueous hydrogen peroxide (20 mmol) is added dropwise over 15 minutes.
-
The reaction mixture is heated for an additional hour.
-
The catalyst is removed by filtration.
-
The filtrate is extracted with chloroform.
-
The combined organic layers are washed with water, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:9, v/v) as the eluent to afford pure this compound.
Note: The reported yield for this specific protocol is 25%, indicating that a significant portion of the starting material is converted into side products which would be separated during chromatography.
Mandatory Visualization
Caption: Synthetic pathways to this compound and associated side reactions.
References
Technical Support Center: Purification of 2-Chloro-1,4-benzoquinone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-1,4-benzoquinone by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: The recommended solvent for recrystallization is aqueous ethanol (B145695) (85-90%).[1] This solvent system effectively dissolves the compound when hot and allows for good crystal formation upon cooling. Ethanol is also mentioned as a suitable solvent for recrystallization.[2]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route used. If prepared by the oxidation of chlorohydroquinone, unreacted starting material may be present.[1] If synthesized via the oxidation of 2-chloro-4-aminophenol, residual starting material or byproducts from that reaction could be impurities.[1] Additionally, benzoquinones, in general, can be contaminated with their corresponding hydroquinones or polymerization products.[][4]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be a yellow to brown crystalline solid.[2] The melting point is in the range of 52-57°C.[2][5] After recrystallization from aqueous ethanol, a melting point of 55-56°C can be expected.[1]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a hazardous substance and should be handled with appropriate safety measures. It is irritating to the eyes, respiratory system, and skin.[2] It is crucial to work in a well-ventilated area or a fume hood, and to wear personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q5: How can I improve the yield of my recrystallization?
A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Avoid prolonged heating, as this can lead to decomposition or sublimation of the product.[1] Ensure the solution is cooled slowly to allow for maximum crystal formation. Washing the collected crystals with a minimal amount of cold solvent will help remove impurities without significantly dissolving the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. The compound is not soluble enough in the chosen solvent. | Add more solvent in small portions until the compound dissolves. If a large volume of solvent is required, consider a different solvent or solvent system. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Impurities are present that are lowering the melting point of the mixture. | Use a lower-boiling point solvent. Use a less polar solvent or a solvent mixture to decrease solubility. Attempt to remove impurities by washing the crude product before recrystallization. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated but requires nucleation. | Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound. |
| Crystals form too quickly, resulting in a fine powder. | The solution was cooled too rapidly. The solution was highly supersaturated. | Allow the solution to cool slowly at room temperature before placing it in an ice bath. Use slightly more hot solvent than the minimum required to dissolve the compound. |
| The recrystallized product is still colored or appears impure. | Insoluble impurities were not removed. Colored impurities are co-crystallizing with the product. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with too much cold solvent, or the solvent was not cold enough. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and use it sparingly. Minimize the time for hot filtration and ensure the funnel and receiving flask are pre-heated. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Melting Point | 52-57 °C[2][5] | Recrystallization from aqueous ethanol can yield a product with a melting point of 55-56 °C.[1] |
| Solubility in Ethanol | Soluble[2] | Quantitative data is not readily available. As a proxy, the parent compound, 1,4-benzoquinone, has a solubility of 10 g/100 mL in ethanol at 20°C.[6] The solubility of this compound is expected to increase with temperature. |
| Solubility in Water | Slightly soluble[2] | --- |
| Expected Recovery Yield | 58-63% (after steam distillation and ether extraction)[1] | A specific yield for recrystallization from aqueous ethanol is not provided in the literature, but a yield in a similar range can be reasonably expected. A related substituted benzoquinone showed a yield of 61-69% after recrystallization from 95% ethanol. |
Experimental Protocol: Recrystallization of this compound from Aqueous Ethanol
This protocol is adapted from a procedure for the purification of chloro-p-benzoquinone.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or a prepared 85-90% aqueous solution)
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of 85-90% aqueous ethanol. Gently heat the mixture while stirring until the solid dissolves completely. Add the hot solvent dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 85-90% aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Diagrams
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Chromatographic Purification of 2-Chloro-1,4-benzoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of 2-chloro-1,4-benzoquinone and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your purification experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Column Chromatography (Silica Gel)
Question: My purified product yield is consistently low. What are the potential causes and solutions?
Answer: Low recovery of your target compound can be attributed to several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction or By-product Formation: Before purification, ensure your reaction has gone to completion by using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. If significant starting material remains or multiple by-products are present, optimizing the reaction conditions may be necessary before proceeding to large-scale purification.[1]
-
Compound Instability on Silica (B1680970) Gel: this compound derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[2]
-
Test for Stability: Before committing your entire batch, spot your crude material on a silica gel TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots appear, which would indicate degradation. A 2D TLC can also be used to assess stability.[2]
-
Deactivate Silica Gel: To minimize degradation, you can deactivate the silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) (typically 1-3%), and then evaporating the solvent before packing the column.[3]
-
Alternative Stationary Phases: If your compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina (B75360) or florisil.[2]
-
-
Irreversible Adsorption: Highly polar derivatives may bind too strongly to the silica gel and fail to elute. If you suspect this, after running your primary eluent, try flushing the column with a much more polar solvent, like 100% methanol, to see if your compound can be recovered.
-
Sublimation: Some benzoquinone derivatives can sublimate, especially when drying the purified fractions under high vacuum and/or with heat.[1] Dry your fractions at lower temperatures if you suspect this is an issue.[1]
Question: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation. How can I improve this?
Answer: Streaking or tailing is a common issue that reduces the efficiency of your separation. Here are some potential causes and solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal.
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Compound Overload: Applying too much sample to the column can lead to band broadening and tailing. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
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Acidic Nature of the Compound: If your this compound derivative has acidic functional groups, it can interact strongly with the silanol (B1196071) groups on the silica surface, causing tailing. Adding a small amount of a volatile acid, like acetic acid (around 0.1%), to your eluent can help to mitigate this by keeping the compound in its protonated state.[5][6]
Question: The purified fractions are a dark, tarry residue instead of the expected crystalline solid. What happened?
Answer: The formation of a tarry residue often indicates decomposition or polymerization of the quinone product.[1]
-
Over-oxidation or Decomposition: This can occur if the reaction conditions were too harsh or if the compound is unstable on silica gel.[1] Using milder reaction conditions or a deactivated stationary phase can help.[1][2]
-
Presence of Polymeric Impurities: The reaction may have produced polymeric by-products. In this case, attempting to precipitate the desired product from a minimal amount of a suitable solvent by adding a non-solvent might be effective before resorting to chromatography.[1]
High-Performance Liquid Chromatography (HPLC)
Question: I'm observing significant peak tailing for my this compound derivative in reversed-phase HPLC. How can I improve the peak shape?
Answer: Peak tailing in HPLC can compromise resolution and quantification. Here are the primary causes and how to address them:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the C18 stationary phase can interact with polar functional groups on your analyte, leading to tailing.
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase to lower the pH (typically to 2.5-4.0) will suppress the ionization of the silanol groups and often improve peak shape.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample and re-injecting to see if the peak shape improves.[7]
-
Inappropriate Mobile Phase: The composition of your mobile phase may not be optimal. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and adjust the gradient to achieve better peak symmetry.
Question: My retention times are shifting between runs. What could be the cause?
Answer: Inconsistent retention times can make peak identification and quantification unreliable. Consider these factors:
-
Mobile Phase pH: For ionizable compounds like some quinone derivatives, small variations in the mobile phase pH can lead to significant shifts in retention time. Ensure your buffers are accurately and consistently prepared.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven to maintain a constant temperature is recommended for reproducible results.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound derivatives?
A1: The most common methods are silica gel column chromatography (often as flash chromatography) for preparative scale purification and reversed-phase High-Performance Liquid Chromatography (RP-HPLC) for both analytical and preparative purposes.
Q2: How do I choose an appropriate solvent system for silica gel column chromatography?
A2: The ideal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a silica gel TLC plate, as this generally translates to good separation on a column.[5]
Q3: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A3: This is a common issue due to the acidic nature of silica gel.[2] To mitigate this, you can either deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine, or use a less acidic stationary phase such as neutral alumina.[2][3] It is also advisable to minimize the time the compound spends on the column by using flash chromatography techniques.
Q4: What type of HPLC column is best suited for the analysis of this compound derivatives?
A4: A C18 reversed-phase column is the most common and generally suitable choice for these moderately polar compounds.
Q5: How should I store my purified this compound derivatives?
A5: Due to their potential sensitivity to light, air, and heat, it is recommended to store purified benzoquinone derivatives in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to prevent degradation.
Data Presentation
Table 1: Column Chromatography Parameters for this compound and its Derivatives
| Compound | Stationary Phase | Eluent System (v/v) | Observed Rf | Reference |
| This compound | Silica Gel | Ethyl Acetate / Hexane (B92381) (1:9) | Not Specified | [8] |
| General Substituted Benzoquinones | Silica Gel | A system giving an Rf of ~0.3 is ideal | ~0.2 - 0.4 | [5] |
| 2-Phenoxymethyl-1,4-benzoquinone | Silica Gel | Not specified, purified by recrystallization from 95% ethanol | Not Applicable | [9] |
| 2-Chloro-5-methyl-1,4-benzoquinone | Silica Gel | Not specified | Not Specified | [] |
Table 2: HPLC Parameters for Chlorinated Benzoquinone Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| 2,6-Dichloro-1,4-benzoquinone (B104592) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| 2,5-Diamino-3,6-dichloro-p-benzoquinone | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | Not Specified | [12] |
| 2-(2,5-Dichlorophenyl)-1,4-benzoquinone | C18 (predicted) | Acetonitrile/Water or Methanol/Water | Not Specified | ~230 and ~270 (predicted) | Not Specified | [13] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Flash Column Chromatography
This protocol is a general guideline and may require optimization for specific derivatives.
-
Solvent System Selection:
-
Using a silica gel TLC plate, test various solvent systems to find one that gives your target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexanes. For this compound, a 1:9 (v/v) mixture of ethyl acetate to hexane has been successfully used.[8]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
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Dissolve the crude this compound derivative in a minimal amount of the eluent or a less polar solvent.
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Carefully apply the sample solution to the top of the column using a pipette.
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Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
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Collect fractions in test tubes.
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Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 11. Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of p-Benzoquinone, 2,5-diamino-3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
Optimizing reaction conditions for "2-Chloro-1,4-benzoquinone" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2-Chloro-1,4-benzoquinone. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue / Question | Potential Causes | Recommended Solutions |
| Why is my reaction yield consistently low? | 1. Incomplete oxidation of the starting material. 2. Sub-optimal temperature control. 3. Loss of product during workup or purification.[1] 4. Side reactions forming undesired by-products. | 1. Increase the reaction time or the molar excess of the oxidizing agent. Monitor the reaction to completion using Thin Layer Chromatography (TLC). 2. For dichromate oxidation, maintain the temperature below 35°C to avoid side reactions.[1] 3. This compound can be lost via sublimation upon heating, even during solvent removal by rotary evaporation or when drying.[1][2] Use lower temperatures under vacuum. Ensure efficient extraction from the aqueous phase. 4. Select a milder or more selective oxidizing agent. The choice of starting material can also influence by-product formation; oxidation of 2-chloro-4-aminophenol is often a reliable method.[1] |
| The final product is a dark, tarry residue instead of yellow crystals. What went wrong? | 1. Over-oxidation or decomposition of the quinone product.[2] 2. The reaction temperature was too high.[1] 3. The product is highly sensitive to acidic conditions, which can cause degradation.[1] 4. Presence of polymeric impurities.[2] | 1. Use a milder oxidizing agent or carefully control the stoichiometry. Avoid prolonged reaction times after the starting material is consumed. 2. Strictly control the temperature during the addition of the oxidant, using an ice bath if necessary.[1] 3. Neutralize the reaction mixture promptly during workup if strong acids were used. 4. Attempt to purify by dissolving the residue in a minimal amount of a suitable solvent and precipitating the product by adding a non-solvent. Column chromatography is also effective for removing polar impurities.[2][3] |
| How can I effectively purify the crude product? | 1. Simple recrystallization is insufficient to remove all impurities. 2. The product is co-eluting with impurities during column chromatography. 3. The product is volatile and lost during purification. | 1. Several methods can be employed: steam distillation, recrystallization from aqueous ethanol (B145695) (85-90%), or sublimation under vacuum.[1][4] 2. For column chromatography, silica (B1680970) gel with an ethyl acetate/hexane (1:9 v/v) eluent system is recommended for good separation.[3] 3. Steam distillation is an effective method for purification that takes advantage of the product's volatility while separating it from non-volatile tars.[1] |
| What is the best starting material for this synthesis? | The choice of starting material can impact yield and purity. | While several precursors can be used, the oxidation of 2-chloro-4-aminophenol is a well-established method.[1] The oxidation of chlorohydroquinone (B41787) can also be used, but it has been noted that obtaining a pure product can be difficult with this route.[1] |
| My purified product has a lower melting point than expected. | The presence of impurities is depressing the melting point. | Re-purify the product using a different method. For example, if recrystallization was used, try column chromatography or sublimation to remove persistent impurities.[3][4] The reported melting point for the pure compound is in the range of 55-57°C.[1][4] |
Comparative Data on Reaction Conditions
The following tables summarize quantitative data from various synthetic protocols for this compound, allowing for easy comparison of reaction parameters and outcomes.
Table 1: Synthesis via Oxidation of 2-Chloro-4-aminophenol Derivative
| Parameter | Value / Condition | Reference |
| Starting Material | 4-amino-3-chlorophenol (B108459) (from electrolytic reduction of o-chloronitrobenzene) | [1] |
| Oxidizing Agent | Sodium dichromate dihydrate (50% excess) | [1] |
| Solvent / Medium | 4N Sulfuric Acid | [1] |
| Temperature | Maintained below 35°C during oxidant addition | [1] |
| Reaction Time | At least 1 hour at room temperature after addition | [1] |
| Purification Method | Ether extraction followed by steam distillation and recrystallization | [1] |
| Final Yield | 58–63% | [1] |
| Melting Point | 55–56°C (after recrystallization) | [1] |
Table 2: Synthesis via Oxidation of 2,4-Dichlorophenol
| Parameter | Value / Condition | Reference |
| Starting Material | 2,4-Dichlorophenol | [3] |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | [3] |
| Catalyst | Ti-superoxide | [3] |
| Solvent / Medium | Acetic Acid | [3] |
| Temperature | 60-70°C | [3] |
| Reaction Time | 1 hour | [3] |
| Purification Method | Filtration followed by chromatographic purification | [3] |
| Final Yield | 25% (for the quinone product) | [3] |
Experimental Protocols & Methodologies
Protocol 1: Oxidation of 4-Amino-3-chlorophenol with Sodium Dichromate
This protocol is adapted from a procedure described in Organic Syntheses.[1] It involves the preparation of the aminophenol intermediate followed by its oxidation.
Step A: Preparation of 4-Amino-3-chlorophenol (Intermediate) This intermediate is prepared via the electrolytic reduction of o-chloronitrobenzene in an acidic medium. For labs not equipped for electrolysis, this intermediate may be sourced commercially.[1]
Step B: Oxidation to this compound
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The aqueous acid solution containing the 4-amino-3-chlorophenol intermediate is adjusted to 4N in sulfuric acid.[1]
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At room temperature, a solution of sodium dichromate dihydrate (a 50% excess) in water is added in one portion.[1]
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The temperature of the reaction mixture may rise; it should be maintained below 35°C using external cooling (e.g., a water bath).[1]
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After the addition is complete, the mixture is allowed to stand at room temperature for at least one hour.[1]
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The dark red mixture is filtered with suction. The filtrate is then extracted with ether.[1]
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The combined ether extracts are concentrated by distillation.[1]
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The dark red, tarry residue is subjected to steam distillation. The yellow this compound will co-distill with the water.[1]
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The yellow solid is collected by filtration from the distillate. An additional amount can be recovered by ether extraction of the aqueous filtrate.[1]
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The crude product can be further purified by recrystallization from a small volume of 85-90% aqueous ethanol to yield yellow crystals.[1]
Visualizations
Experimental Workflow for Synthesis
References
"2-Chloro-1,4-benzoquinone" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,4-benzoquinone. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the optimal storage conditions?
A1: this compound is a reactive compound with limited stability under certain conditions. It is sensitive to heat, light, and moisture.[1] For optimal stability, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) at temperatures of -20°C or below.[1] It is a yellow to brown crystalline solid, and any significant color change may indicate degradation.[1]
Q2: How stable is this compound in aqueous solutions?
A2: this compound is not stable in aqueous solutions and is known to hydrolyze rapidly. The half-life in water is reported to be less than 30 minutes.[2] Therefore, for applications requiring solution-based reactions, it is crucial to use anhydrous solvents and to perform the experiment promptly after dissolution. For studies in aqueous media, the rapid degradation of the compound must be taken into account in the experimental design and data interpretation.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis and photolysis.
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Hydrolysis: In the presence of water, it undergoes rapid hydrolysis. The chloro substituent is susceptible to nucleophilic attack by water, leading to the formation of hydroxy-1,4-benzoquinone and hydrochloric acid.
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Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The main photoproducts are the corresponding substituted hydroxyl-quinones and hydroquinones.[3]
Q4: Can this compound undergo polymerization?
A4: Yes, this compound has the potential to undergo polymerization, especially under the influence of heat or light, or in the presence of certain reagents. While the specific mechanism for the self-polymerization of this compound is not extensively detailed in the provided search results, related chlorinated benzoquinones are known to polymerize. For instance, 2,5-dichloro-1,4-benzoquinone (B146525) can be polymerized into poly(benzoquinonyl sulfide).
Q5: What are the expected products of the reaction between this compound and thiols?
A5: this compound reacts with thiols primarily through a Michael addition, followed by a vinylic substitution. The thiol acts as a nucleophile, attacking the benzoquinone ring. This can lead to the formation of thioether-substituted benzoquinone derivatives. The exact structure of the product will depend on the specific thiol and the reaction conditions.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results | Degradation of this compound stock. | Ensure proper storage of the solid compound at -20°C or below, under an inert atmosphere, and protected from light.Prepare fresh stock solutions for each experiment using a high-purity, anhydrous solvent.Visually inspect the solid for any color change from its typical yellow-to-brown appearance, which might indicate degradation. |
| Reaction failure or low yield | Hydrolysis of this compound. | Use freshly opened or properly stored anhydrous solvents.Dry all glassware thoroughly before use.Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. |
| Photodegradation of this compound. | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.Work in a dimly lit environment when handling the compound and its solutions. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC) | Presence of degradation products. | Analyze a freshly prepared solution of this compound as a reference to identify the peak corresponding to the intact compound.If unexpected peaks are observed, consider the possibility of hydrolysis or photolysis products (e.g., hydroxy-1,4-benzoquinone).Run control experiments (e.g., a solution of the compound in the reaction solvent without other reagents, exposed to light or moisture) to identify degradation products. |
| Polymerization. | If a broad, unresolved hump is observed in the chromatogram, it may indicate the presence of polymeric material.Avoid heating solutions of this compound for extended periods unless polymerization is the intended outcome. | |
| Color of the reaction mixture changes unexpectedly | Degradation or side reactions. | A change in color can be indicative of the formation of degradation products or charge-transfer complexes.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to correlate color changes with product formation. |
Quantitative Data on Stability and Degradation
Due to the limited availability of specific quantitative data for this compound in the provided search results, the following tables include available information and data for closely related compounds for illustrative purposes.
Table 1: Hydrolysis Data for Chloro-1,4-benzoquinones
| Compound | Condition | Half-life (t½) | Rate Law | Reference |
| This compound | Aqueous solution | < 30 minutes | - | [2] |
| 2,6-Dichloro-1,4-benzoquinone | pH 7, 4°C, 0.1 M phosphate (B84403) buffer | ~6.5 hours | First-order in [OH⁻] and [DCBQ] | [4] |
| 2,6-Dichloro-1,4-benzoquinone | pH ~7.2, 20°C | - | First-order in [OH⁻] and [DCBQ] | [5] |
Table 2: Photolysis Data for Benzoquinones
| Compound | Condition | Photoproducts | Quantum Yield (Φ) | Reference |
| This compound | Aqueous solution, UV-A (365 nm) or 400 nm irradiation | Hydroxyl-quinones and hydroquinones | Not specified | [3] |
| 1,4-Benzoquinone | Aqueous solution | 2-Hydroxy-1,4-benzoquinone and hydroquinone | 0.42 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions. Method optimization and validation are required for specific applications.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard.
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HPLC-grade acetonitrile (B52724) and water.
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Formic acid or other suitable acidic modifier.
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Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
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Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan, typically around 254 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
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Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Protect from light and use immediately.
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Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Stability Study Samples:
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Hydrolytic Stability: Add a known volume of the stock solution to a known volume of aqueous buffer at the desired pH and temperature. At specified time intervals, withdraw an aliquot, quench any further degradation if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it into the HPLC.
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Photostability: Prepare a solution of known concentration in a suitable solvent in a quartz or borosilicate glass vial. Expose the vial to a controlled light source. At specified time intervals, withdraw an aliquot, protect it from further light exposure, and analyze by HPLC. A dark control sample should be run in parallel.
-
4. Data Analysis:
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Identify and integrate the peak corresponding to this compound.
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Use the calibration curve to determine the concentration of this compound remaining at each time point.
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Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Signaling Pathways and Experimental Workflows
Degradation Pathways of this compound
Caption: Major degradation and reaction pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of this compound.
References
- 1. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. Hydrolysis characteristics and risk assessment of a widely detected emerging drinking water disinfection-by-product-2,6-dichloro-1,4-benzoquinone-in the water environment of Tianjin (China) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Storage conditions to prevent "2-Chloro-1,4-benzoquinone" decomposition
This technical support center provides guidance on the proper storage, handling, and stability of 2-Chloro-1,4-benzoquinone to assist researchers, scientists, and drug development professionals in preventing its decomposition during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed amber vial to protect it from light and moisture. The area should be well-ventilated.
Q2: What are the primary factors that can cause the decomposition of this compound?
A2: The main factors contributing to the decomposition of this compound are exposure to heat, light, and moisture. This compound is thermally sensitive and can undergo exothermic polymerization at temperatures above 10°C. It is also susceptible to hydrolysis and photodegradation.
Q3: What are the visible signs of this compound decomposition?
A3: A noticeable change in the appearance of the compound, which is typically a yellow to brown crystalline solid, can indicate decomposition. Discoloration or the formation of a dark, tarry substance may suggest that the compound has degraded.
Q4: With which common laboratory chemicals is this compound incompatible?
A4: this compound is a reactive compound and should not be stored with or exposed to strong oxidizing agents, strong bases, reducing agents, and nucleophiles such as amines and thiols. Reactions with these substances can lead to rapid decomposition and the formation of hazardous byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Decomposition of this compound due to improper storage or handling. | Verify the purity of your this compound stock using the HPLC method outlined in the "Experimental Protocols" section. Ensure that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). |
| Change in the physical appearance of the solid. | Exposure to light, moisture, or elevated temperatures. | Discard the degraded material. For future use, ensure the compound is stored in a tightly sealed amber vial at -20°C and handled quickly to minimize exposure to ambient conditions. |
| Low yield or formation of side products in reactions. | Instability of this compound in the reaction solvent or incompatibility with other reagents. | Assess the stability of this compound in the chosen solvent before running the reaction on a larger scale. Avoid solvents containing nucleophilic impurities. Ensure all other reagents are compatible. |
| Discoloration of solutions upon dissolving the compound. | Instability in the solvent or presence of impurities. | Prepare solutions fresh before use. If the solvent is aqueous, be aware that hydrolysis can occur. For sensitive reactions, consider using a freshly opened bottle of anhydrous solvent. |
Quantitative Data on Stability
| Compound | Condition | Observation | Reference |
| 2,6-Dichloro-1,4-benzoquinone | Hydrolysis (pH 7.2, 20°C) | First-order degradation with respect to hydroxide (B78521) and the compound. | [1] |
| 2,6-Dichloro-1,4-benzoquinone | UV/H₂O₂/O₃ Treatment | Effective degradation through advanced oxidation processes. | |
| 1,4-Benzoquinone | Thermal Analysis (TGA/DSC) | Sublimates around 93°C without decomposition under nitrogen. | [2] |
| Tetrachloro-1,4-benzoquinone | Aqueous Solution (pH 7) | Half-life of slightly over 1 hour. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method that can be adapted to assess the purity of this compound and detect the presence of degradation products.
Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or Formic acid (analytical grade)
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This compound reference standard
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Volumetric flasks and pipettes
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Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-15 min: 10% B to 90% B15-20 min: 90% B20-22 min: 90% B to 10% B22-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
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Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in acetonitrile at a similar concentration to the standard solution.
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Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
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Data Evaluation: Compare the chromatogram of the sample solution to that of the reference standard. The appearance of new peaks or a decrease in the main peak area can indicate decomposition.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable co-solvent and keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in a suitable co-solvent and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C in a calibrated oven for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
Procedure:
-
Prepare solutions of this compound under the stress conditions described above.
-
At specified time points, withdraw an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Monitor for the formation of degradation products and the decrease in the concentration of the parent compound.
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
References
Overcoming challenges in the scale-up of "2-Chloro-1,4-benzoquinone" synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges encountered during the scale-up synthesis of 2-Chloro-1,4-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: Common starting materials include 2,4-dichlorophenol (B122985), chlorohydroquinone, and 4-amino-3-chlorophenol, which can be synthesized from o-chloronitrobenzene.
Q2: Why is temperature control critical during the synthesis, especially at a larger scale?
A2: The oxidation reactions involved in the synthesis are often exothermic, releasing significant heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to side reactions, product decomposition (tar formation), and potentially dangerous runaway reactions.[1]
Q3: My reaction yield is significantly lower on a larger scale compared to my benchtop experiments. What are the likely causes?
A3: Several factors can contribute to lower yields during scale-up. These include inefficient mixing, poor temperature control leading to byproduct formation, and challenges in achieving complete reaction. The method of purification can also lead to product loss.
Q4: What purification methods are suitable for this compound at an industrial scale?
A4: While laboratory-scale purification often relies on silica (B1680970) gel column chromatography, this is less practical for large quantities.[2] At scale, methods like recrystallization from solvents such as aqueous ethanol (B145695) or sublimation are more common.[3] Steam distillation has also been used for purification.
Q5: How can I minimize the formation of tarry residues in my reaction?
A5: Tarry residues are often the result of over-oxidation or polymerization of the product or starting materials. To minimize their formation, consider using milder oxidizing agents, precisely controlling the reaction temperature, ensuring an inert atmosphere to prevent unwanted side reactions, and using pure starting materials.
Troubleshooting Guides
Guide 1: Synthesis from 2,4-Dichlorophenol
This method typically involves the oxidation of 2,4-dichlorophenol.
| Observed Issue | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | Incomplete reaction. | Increase reaction time, moderately increase temperature, or consider a more potent oxidizing agent. Monitor reaction progress using TLC or GC. |
| Low Yield of this compound with Multiple Byproducts | Over-oxidation or non-selective oxidation. | Use a more selective oxidizing agent (e.g., Ti-superoxide catalyst with H₂O₂).[2] Maintain strict temperature control, as higher temperatures can lead to undesired side products. |
| Formation of Dark, Tarry Residue | Polymerization or decomposition of the quinone product. | Ensure the reaction is carried out under an inert atmosphere. Use milder reaction conditions and ensure rapid work-up and purification post-reaction. |
| Difficult Purification | Presence of chlorinated hydroquinone (B1673460) and other closely related byproducts. | Optimize the oxidation step to ensure full conversion to the quinone. For purification, consider recrystallization from a mixed solvent system to improve selectivity. |
Guide 2: Synthesis via Oxidation of 4-amino-3-chlorophenol
This route involves the oxidation of an aminophenol intermediate.
| Observed Issue | Potential Cause | Suggested Solution |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time. | Ensure at least a 50% excess of the oxidizing agent (e.g., sodium dichromate) is used. Allow for sufficient reaction time at room temperature. |
| Product is a Dark Red, Tarry Residue after Ether Extraction | Residual tarry byproducts from the oxidation. | Subject the residue to steam distillation to isolate the volatile this compound. |
| Low Overall Yield | Loss of product during work-up and purification. | Prolonged heating after ether removal can lead to sublimation and loss of product. Minimize heating time. Extract the aqueous filtrate with ether to recover additional product. |
| Final Product has a Low Melting Point | Impurities are present. | Recrystallize the product from aqueous ethanol (85-90%) to improve purity and raise the melting point. |
Quantitative Data Summary
| Synthesis Route | Starting Material | Oxidizing Agent | Solvent/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oxidation | 2,4-Dichlorophenol | H₂O₂ | Ti-superoxide/Acetic Acid | 60-70 | 1.25 | 25 | [4] |
| Oxidation | 4-amino-3-chlorophenol | Sodium Dichromate | Sulfuric Acid/Water | Room Temp | >1 | 58-63 | Organic Syntheses |
Experimental Protocols
Protocol 1: Synthesis from 2,4-Dichlorophenol
This protocol is based on the use of a Ti-superoxide catalyst.[2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, create a mixture of 2,4-dichlorophenol (5 mmol) and a Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml).
-
Heating: Heat the mixture with stirring to 60-70°C under an inert atmosphere.
-
Addition of Oxidant: Add 30% aqueous H₂O₂ (20 mmol) dropwise over 15 minutes.
-
Reaction: Continue heating for 1 hour.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration.
-
Purification: Separate the resulting quinone by chromatographic purification to yield this compound.
Protocol 2: Synthesis from o-Chloronitrobenzene (via 4-amino-3-chlorophenol)
This is a two-step process involving reduction followed by oxidation.
Step A: Reduction of o-Chloronitrobenzene
-
Electrolytic Reduction: Prepare a catholyte chamber with 11.5 g of o-chloronitrobenzene in a mixture of acetic acid (70 ml), concentrated sulfuric acid (22 ml), and water (8 ml).
-
Electrolysis: Apply a current of no more than 2 amperes, maintaining the temperature between 30-45°C with cooling as needed.
-
Work-up: After reduction, extract the catholyte with ether to remove acetic acid. The remaining aqueous acid solution contains 4-amino-3-chlorophenol.
Step B: Oxidation of 4-amino-3-chlorophenol
-
Acidification: Adjust the aqueous solution of the aminophenol to 4N in sulfuric acid by adding 20 ml of concentrated sulfuric acid and diluting with water to 400 ml.
-
Oxidation: At room temperature, add a solution of 11 g of sodium dichromate dihydrate in 20 ml of water in one portion. Control any temperature rise to below 35°C with external cooling.
-
Reaction Time: Allow the mixture to stand at room temperature for at least one hour.
-
Isolation: Add clean sand to the mixture and filter with suction. Extract the filtrate and the filter cake with ether.
-
Purification: Remove the ether by distillation and subject the dark red, tarry residue to steam distillation to obtain yellow this compound. Further recrystallization from aqueous ethanol can be performed to increase purity.
Visualizations
Caption: Workflow for the synthesis of this compound from 2,4-Dichlorophenol.
Caption: Troubleshooting workflow for addressing low yields during scale-up.
References
Technical Support Center: Improving Reaction Selectivity with 2-Chloro-1,4-benzoquinone
Welcome to the Technical Support Center for reactions involving 2-Chloro-1,4-benzoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to enhance the selectivity of your chemical transformations.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Diels-Alder Reactions: Controlling Regioselectivity
Question 1: My Diels-Alder reaction with an unsymmetrical diene is giving a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer: Low regioselectivity in Diels-Alder reactions with this compound is a common challenge. The electronic nature of the diene and the reaction conditions play a crucial role. Here are several strategies to improve selectivity:
-
Solvent Polarity: The choice of solvent can influence the transition state and, therefore, the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile). It is advisable to start with a nonpolar solvent, as this often provides a baseline for selectivity.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the benzoquinone, enhancing its dienophilic character and influencing the regiochemical outcome. The choice and amount of Lewis acid are critical. Common Lewis acids to screen include BF₃·OEt₂, SnCl₄, and TiCl₄. Be aware that the coordination of the Lewis acid can favor one regioisomer over the other.[1][2][3]
-
Temperature Control: Diels-Alder reactions are often reversible at higher temperatures. Lower temperatures generally favor the kinetically controlled product, which may be the desired regioisomer.[4] Conversely, higher temperatures can favor the thermodynamically more stable product. Running the reaction at temperatures ranging from -78°C to room temperature is a good starting point for optimization.
Illustrative Data on Lewis Acid Effects on Regioselectivity:
| Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Regioisomeric Ratio (Product A : Product B) |
| None | Toluene | 80 | 1 : 1 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 5 : 1 |
| SnCl₄ | CH₂Cl₂ | -78 | 1 : 10 |
| TiCl₄ | CH₂Cl₂ | -78 | 3 : 1 |
Note: This data is illustrative and based on general principles of Lewis acid catalysis in Diels-Alder reactions. Optimal conditions for your specific diene will need to be determined experimentally.
Nucleophilic Substitution Reactions: Controlling Mono- vs. Di-substitution and Regioselectivity
Question 2: I am trying to achieve selective monosubstitution of the chlorine atom with a thiol nucleophile, but I am getting significant amounts of disubstituted and other byproducts. How can I improve the selectivity for the desired monosubstituted product?
Answer: Achieving selective monosubstitution on this compound can be challenging due to the reactivity of the initial product. Here are key parameters to control:
-
Stoichiometry and Order of Addition: Use a stoichiometric amount or a slight deficit of the nucleophile (0.9-1.0 equivalents). Adding the benzoquinone solution slowly to the nucleophile solution can help maintain a low concentration of the electrophile and disfavor over-addition.
-
Reaction Temperature: These reactions are often rapid. Running the reaction at low temperatures (e.g., 0°C or -20°C) can help to control the reaction rate and improve selectivity for the initial substitution product. This favors the kinetic product over potential thermodynamic rearrangements or further reactions.[4][5][6][7][8]
-
Base: If a base is required to deprotonate the nucleophile (e.g., for thiols or amines), use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to avoid competing side reactions. The choice of base can also influence the nucleophilicity of the reagent.
-
Solvent: The solvent can affect the reactivity of both the nucleophile and the benzoquinone. Aprotic solvents are generally preferred.
Question 3: My nucleophilic substitution reaction is producing a dark-colored, tarry substance. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials is often due to polymerization or decomposition of the benzoquinone starting material or products. This can be mitigated by:
-
Inert Atmosphere: this compound and its derivatives can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Purity of Reagents: Ensure that the this compound and the nucleophile are pure. Impurities can catalyze side reactions.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also help to minimize side reactions.
Illustrative Data on Thiol Substitution Selectivity:
| Thiol (equivalents) | Temperature (°C) | Reaction Time (h) | Product Distribution (Mono- : Di- : Other) |
| 1.0 | 25 | 1 | 60 : 30 : 10 |
| 0.9 | 0 | 2 | 85 : 10 : 5 |
| 1.1 | 25 | 1 | 40 : 50 : 10 |
| 0.9 | -20 | 4 | 95 : <5 : <1 |
Note: This data is illustrative. The optimal conditions will depend on the specific thiol and reaction setup.
Experimental Protocols
Protocol 1: Regioselective Diels-Alder Reaction with Isoprene (B109036)
This protocol aims to favor the formation of one regioisomer in the Diels-Alder reaction between this compound and isoprene through the use of a Lewis acid.
Materials:
-
This compound
-
Isoprene (freshly distilled)
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 eq) to the stirred solution.
-
After stirring for 15 minutes, add a solution of isoprene (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at -78°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Selective Monosubstitution with a Thiol
This protocol is designed to favor the monosubstitution product in the reaction of this compound with a generic thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (0.95 eq) and anhydrous THF.
-
Cool the solution to -20°C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the stirred thiol solution over a period of 1 hour using a syringe pump.
-
After the addition is complete, add triethylamine (1.0 eq) dropwise.
-
Stir the reaction at -20°C for 2-4 hours, monitoring by TLC.
-
Once the starting benzoquinone is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monosubstituted product.
Visualizations
Caption: Factors influencing the regioselectivity of Diels-Alder reactions.
Caption: Troubleshooting workflow for selective nucleophilic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the influence of Lewis acids in the regioselectivity of the Diels–Alder reactions of 2-methoxy-5-methyl-1,4-benzoquinone: A DFT study [repositorio.uchile.cl]
- 3. Understanding the influence of Lewis acids in the regioselectivity of the Diels-Alder reactions of 2-methoxy-5-methyl-1,4-benzoquinone: A DFT study - Universidad Andrés Bello [researchers.unab.cl]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Production of 2-Chloro-1,4-benzoquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 2-Chloro-1,4-benzoquinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete Oxidation: The oxidizing agent may not have been sufficient or the reaction time too short. 2. Sub-optimal Reaction Temperature: The temperature may have been too low for the reaction to proceed efficiently. 3. Poor Quality Starting Material: Impurities in the 2,4-dichlorophenol (B122985) or chlorohydroquinone (B41787) can interfere with the reaction. | 1. Increase the molar ratio of the oxidizing agent incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. For oxidation of 2,4-dichlorophenol, a temperature range of 60-70°C is often employed.[1] 3. Ensure the purity of the starting material through appropriate purification methods such as recrystallization or distillation. |
| Product is a Dark, Tarry Residue | 1. Over-oxidation: Excessive amounts of oxidizing agent or prolonged reaction times can lead to the formation of polymeric byproducts. 2. High Reaction Temperature: Temperatures exceeding the optimal range can cause decomposition of the desired product. 3. Presence of Reactive Impurities: Certain impurities in the starting materials or solvents can catalyze polymerization. | 1. Reduce the amount of oxidizing agent and carefully monitor the reaction to stop it upon completion. 2. Maintain strict temperature control throughout the reaction. For the oxidation of 4-amino-3-chlorophenol (B108459), it is desirable to keep the temperature below 35°C.[2] 3. Use high-purity starting materials and solvents. |
| Difficulty in Crystallizing the Final Product | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. 2. Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization. 3. Product is an Oil: The product may be an oil at room temperature due to residual solvent or impurities. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Experiment with different solvent systems. A mixture of ethanol (B145695) and water is often effective for the recrystallization of this compound.[2] 3. If the product is oily, try triturating with a non-polar solvent like hexane (B92381) to induce solidification. |
| Final Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction did not proceed to completion. 2. Inefficient Purification: The purification method used was not effective in separating the product from the starting material. | 1. Increase the reaction time or the amount of oxidizing agent. 2. Utilize a more effective purification technique. If recrystallization is insufficient, column chromatography with a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) should be employed.[1] |
| Presence of Dichlorinated or Other Over-chlorinated Impurities | 1. Excess Chlorinating/Oxidizing Agent: In syntheses starting from less chlorinated precursors, over-chlorination can occur. 2. Harsh Reaction Conditions: High temperatures can promote further chlorination. | 1. Use a stoichiometric amount of the chlorinating/oxidizing agent. 2. Maintain the reaction at the lowest effective temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory synthesis methods involve the oxidation of either 2,4-dichlorophenol or chlorohydroquinone.[1][2][3] The choice of starting material and oxidizing agent can influence the impurity profile of the final product.
Q2: What are the primary impurities I should be aware of?
A2: Common impurities include:
-
Unreacted Starting Materials: 2,4-dichlorophenol or chlorohydroquinone.
-
Over-chlorinated Benzoquinones: Such as 2,3-dichloro-1,4-benzoquinone (B8745268) or 2,6-dichloro-1,4-benzoquinone.
-
Hydroquinone Byproducts: The corresponding hydroquinones of the benzoquinone products can be present if the oxidation is incomplete or if reduction occurs during workup.
-
Polymeric or Tarry Substances: These can form due to over-oxidation or side reactions.
Q3: How can I monitor the progress of my reaction to avoid the formation of byproducts?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting material and the formation of the product.[1] Regular sampling of the reaction mixture and analysis by TLC can help determine the optimal reaction time.
Q4: What is the best method for purifying crude this compound?
A4: A combination of purification techniques is often most effective. Initial purification can be achieved by steam distillation or recrystallization from a suitable solvent like aqueous ethanol.[2] For higher purity, silica (B1680970) gel column chromatography is recommended, using a solvent system such as ethyl acetate in hexane.[1]
Q5: How should I store purified this compound to prevent degradation?
A5: this compound is sensitive to light and moisture. It should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
Data Presentation
Table 1: Influence of Oxidizing Agent on Yield and Purity
| Starting Material | Oxidizing Agent | Reaction Conditions | Reported Yield | Key Impurities | Reference |
| 4-amino-3-chlorophenol | Sodium Dichromate | 4N H₂SO₄, <35°C | 58-63% | Dichloro-p-benzoquinones | [2] |
| 2,4-Dichlorophenol | Hydrogen Peroxide / Ti-superoxide catalyst | Acetic acid, 60-70°C, 1.25h | 25% (quinone) | Chlorohydroquinone | [1] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₆H₃ClO₂ |
| Molecular Weight | 142.54 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 56-57 °C |
| Boiling Point | ~210 °C (decomposes) |
| Solubility | Soluble in ethanol, ether; slightly soluble in water |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-amino-3-chlorophenol
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
4-amino-3-chlorophenol
-
Concentrated Sulfuric Acid
-
Sodium Dichromate Dihydrate
-
Diethyl Ether
-
Aqueous Ethanol (85-90%)
Procedure:
-
Prepare a solution of 4-amino-3-chlorophenol in 4N sulfuric acid.
-
At room temperature, add a solution of sodium dichromate dihydrate in water in one portion.
-
Control the temperature to not exceed 35°C, using external cooling if necessary.
-
After allowing the mixture to stand for at least one hour, filter the dark red mixture with suction.
-
Extract the filtrate with diethyl ether.
-
Combine the ether extracts and remove the ether by distillation.
-
Subject the dark red, tarry residue to steam distillation.
-
Collect the yellow solid this compound from the distillate by filtration.
-
Further purify the product by recrystallization from aqueous ethanol (85-90%).
Protocol 2: Synthesis of this compound from 2,4-Dichlorophenol
This protocol is based on a method utilizing a Ti-superoxide catalyst.[1]
Materials:
-
2,4-Dichlorophenol
-
Ti-superoxide catalyst
-
Acetic Acid
-
30% Hydrogen Peroxide
-
Anhydrous Sodium Sulfate
-
Silica Gel
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, prepare a mixture of 2,4-dichlorophenol and Ti-superoxide catalyst in acetic acid.
-
Heat the mixture with stirring to 60-70°C under an inert atmosphere.
-
Add 30% hydrogen peroxide dropwise over 15 minutes.
-
Continue heating for 1 hour.
-
After the reaction, recover the catalyst by filtration.
-
Extract the filtrate with chloroform.
-
Combine the chloroform layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution on a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent.
Visualizations
Caption: Workflow for the synthesis of this compound from 4-amino-3-chlorophenol.
Caption: Workflow for the synthesis of this compound from 2,4-Dichlorophenol.
Caption: Logical relationships in the formation of impurities during synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Chloro-1,4-benzoquinone Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Chloro-1,4-benzoquinone, a key intermediate in various synthetic processes, is critical for ensuring the quality, safety, and efficacy of downstream products. This guide provides a comprehensive comparison of common analytical methods for assessing the purity of this compound, offering detailed experimental protocols and comparative performance data to aid in method selection and implementation.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance parameters of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The data presented is a composite from literature on similar haloquinones and represents typical performance characteristics.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantification based on light absorbance at a specific wavelength. |
| Selectivity | High (separates isomers and impurities). | Very High (mass fragmentation provides structural information). | Low (potential interference from impurities with similar absorbance). |
| Sensitivity (LOD) | ~0.01 - 0.1 µg/mL | ~0.01 - 0.1 ng/mL | ~0.1 - 1 µg/mL |
| Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.05 - 0.5 ng/mL | ~0.5 - 5 µg/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (%Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for the routine quality control of this compound, offering excellent resolution and sensitivity for the separation and quantification of the main component and its impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A common starting point is a gradient elution from 30% to 90% organic phase over 15-20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm (or the wavelength of maximum absorbance determined by PDA)
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the purity by comparing the peak area of the main component to the calibration curve. Impurities can be quantified based on their relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole or ion trap)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Reagents:
-
Solvent (e.g., dichloromethane, ethyl acetate (B1210297) - GC grade)
-
This compound reference standard
-
Inert gas for carrier (Helium or Hydrogen)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the this compound sample in the same solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Split (e.g., 50:1)
-
Injection volume: 1 µL
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
-
-
Analysis: Inject the standards and sample. Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity based on the peak area relative to the calibration curve. Identify impurities by searching their mass spectra against a library (e.g., NIST).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for a preliminary purity assessment or for quantifying this compound in the absence of interfering impurities.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Solvent (e.g., ethanol, methanol, or acetonitrile - UV grade)
-
This compound reference standard
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV-Vis region of interest.
-
Determination of λmax: Prepare a dilute solution of the reference standard and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For 1,4-benzoquinones, this is typically around 240-290 nm.[1][2]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From this, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration that falls within the linear range of the assay.
-
Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax.
-
Calculation: Calculate the concentration of this compound in the sample using the Beer-Lambert law (A = εbc) and a calibration curve constructed from the standard solutions. Purity can be estimated by comparing the calculated concentration to the expected concentration.
Mandatory Visualization
The following diagrams illustrate the workflows for the analytical methods described above.
Caption: Workflow for Purity Assessment by HPLC-UV.
Caption: Workflow for Purity Assessment by GC-MS.
References
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-Chloro-1,4-benzoquinone
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-Chloro-1,4-benzoquinone, with 1,4-benzoquinone (B44022) as a key comparator. Detailed experimental protocols and quantitative data are presented to facilitate the replication and verification of these findings.
This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural confirmation of this compound. By comparing its spectral data with that of the parent 1,4-benzoquinone, the influence of the chloro substituent on the spectroscopic properties is highlighted, providing a robust methodology for its identification.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and 1,4-benzoquinone.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.15 | d | 2.5 | H-3 |
| 6.95 | dd | 10.2, 2.5 | H-5 | |
| 6.85 | d | 10.2 | H-6 | |
| 1,4-benzoquinone | 6.78 | s | - | H-2, H-3, H-5, H-6 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 184.5 | C=O (C4) |
| 178.0 | C=O (C1) | |
| 146.0 | =C-Cl (C2) | |
| 139.5 | =C-H (C5) | |
| 137.0 | =C-H (C6) | |
| 132.0 | =C-H (C3) | |
| 1,4-benzoquinone | 187.0 | C=O (C1, C4) |
| 137.0 | =C-H (C2, C3, C5, C6) |
Table 3: FTIR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1680 | C=O stretch |
| ~1650 | C=C stretch | |
| ~1290 | C-Cl stretch | |
| ~890 | =C-H bend | |
| 1,4-benzoquinone | ~1660 | C=O stretch |
| ~1600 | C=C stretch | |
| ~890 | =C-H bend |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 142/144 (M⁺, M⁺+2) | 114/116, 82, 54 |
| 1,4-benzoquinone | 108 (M⁺) | 80, 52 |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | ~255 | ~18,000 |
| 1,4-benzoquinone | 243 | ~20,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the molecule.
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample (this compound or 1,4-benzoquinone).
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0-200 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the chemical shifts and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Instrument: FTIR Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
Data Processing:
-
The absorbance spectrum is automatically generated by the instrument software.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
Instrumentation and Data Acquisition:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Parameters (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 40-300 m/z.
-
Scan Speed: 1 scan/second.
-
Data Processing:
-
Identify the molecular ion peak (M⁺). For this compound, look for the characteristic isotopic pattern of chlorine (M⁺ and M⁺+2 in a ~3:1 ratio).
-
Analyze the fragmentation pattern to identify key fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic transitions and the extent of conjugation in the molecule.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol (B145695) or acetonitrile) of a known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
Instrumentation and Data Acquisition:
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample solution as a blank.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Data Processing:
-
Record the absorbance spectra for the different concentrations.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λ_max.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of this compound's structure.
A Comparative Analysis of the Reactivity of 2-Chloro-1,4-benzoquinone and 1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Chloro-1,4-benzoquinone and its parent compound, 1,4-benzoquinone (B44022). Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science, particularly in the development of novel therapeutic agents and functional materials. This comparison is supported by available experimental data and theoretical principles, offering insights into their behavior as electrophiles in key chemical transformations.
Executive Summary
The introduction of a chlorine atom onto the 1,4-benzoquinone ring significantly modulates its electronic properties and, consequently, its chemical reactivity. As an electron-withdrawing group, the chlorine substituent enhances the electrophilicity of the quinone system. This generally translates to a higher reactivity for this compound in nucleophilic additions, such as the Michael addition, and a greater dienophilic character in Diels-Alder reactions compared to the unsubstituted 1,4-benzoquinone. The higher redox potential of the chlorinated derivative further substantiates its increased propensity to accept electrons.
Data Presentation: A Comparative Overview
| Property | 1,4-Benzoquinone | This compound | Implication for Reactivity |
| Molecular Weight | 108.09 g/mol | 142.54 g/mol | - |
| Appearance | Bright-yellow crystals | Yellow to brown crystals | - |
| Redox Potential (E°) | Lower | Higher | This compound is a stronger oxidizing agent and more readily accepts electrons. |
| Electrophilicity | Moderate | Enhanced | The electron-withdrawing chloro group increases the positive charge density on the ring carbons, making it more susceptible to nucleophilic attack. |
| Reactivity in Michael Addition | Good Michael acceptor | Expected to be a more reactive Michael acceptor | The enhanced electrophilicity should lead to faster reaction rates with nucleophiles. |
| Reactivity in Diels-Alder Reaction | Good dienophile | Expected to be a more reactive dienophile | The electron-withdrawing nature of chlorine lowers the LUMO energy, facilitating the [4+2] cycloaddition. |
Reactivity Analysis
Michael Addition
The Michael addition, or conjugate addition, is a fundamental reaction for quinones, which act as Michael acceptors. The electron-withdrawing nature of the carbonyl groups makes the β-carbon atoms electrophilic and susceptible to attack by nucleophiles.
In this compound, the inductive effect of the chlorine atom further withdraws electron density from the quinone ring, increasing the partial positive charge on the carbon atoms and making the molecule a more potent Michael acceptor. While quantitative kinetic data for a direct comparison is scarce, studies on the reactivity of various substituted benzoquinones with thiols indicate that chloro-substituted derivatives are significantly more reactive than their unsubstituted or alkyl-substituted counterparts. In some cases, the reactions of chloro-substituted benzoquinones are too rapid to be monitored by conventional stopped-flow techniques, underscoring their heightened reactivity.
The regioselectivity of the Michael addition is also influenced by the substituent. For this compound, nucleophilic attack can potentially occur at the C-3, C-5, or C-6 positions. The precise location of the addition depends on a combination of electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.
Caption: Generalized mechanism of the Michael addition reaction involving a quinone.
Diels-Alder Reaction
In the Diels-Alder reaction, a [4+2] cycloaddition, quinones serve as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
The chlorine atom in this compound acts as an electron-withdrawing group, making it a more potent dienophile than 1,4-benzoquinone. This increased reactivity allows for cycloaddition reactions to proceed under milder conditions or with less reactive dienes. The reaction of this compound with dienes like α-myrcene has been utilized in the synthesis of complex molecules.
Caption: The general scheme of a Diels-Alder reaction with a quinone dienophile.
Experimental Protocols
Below is a generalized experimental protocol for the Michael addition of a thiol to a quinone, which can be adapted to compare the reactivity of 1,4-benzoquinone and this compound.
Objective: To compare the reaction rate of 1,4-benzoquinone and this compound with a model thiol, such as thiophenol.
Materials:
-
1,4-Benzoquinone
-
This compound
-
Thiophenol
-
Anhydrous ethanol
-
Triethylamine (B128534) (as a catalyst)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
Reaction vials
-
Stirring apparatus
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of 1,4-benzoquinone in anhydrous ethanol.
-
Prepare a 0.1 M solution of this compound in anhydrous ethanol.
-
Prepare a 0.1 M solution of thiophenol in anhydrous ethanol.
-
Prepare a 0.01 M solution of triethylamine in anhydrous ethanol.
-
-
Reaction Setup (to be performed in parallel for both quinones):
-
In a reaction vial equipped with a magnetic stir bar, add 1.0 mL of the respective quinone solution.
-
To this, add 1.0 mL of the thiophenol solution.
-
Initiate the reaction by adding 0.1 mL of the triethylamine solution. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under a UV lamp. The disappearance of the starting quinone spot and the appearance of the product spot can be used to monitor the progress of the reaction.
-
The relative rate of reaction can be qualitatively assessed by comparing the time it takes for the starting material to be consumed in both reactions. For a quantitative analysis, techniques like HPLC or UV-Vis spectroscopy would be required to measure the concentration of the reactants over time.
-
Safety Precautions: Quinones, especially halogenated ones, can be irritants and toxic. Thiophenol has a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Caption: Workflow for comparing the reactivity of the two quinones in a Michael addition.
Conclusion
This compound is a more reactive electrophile than 1,4-benzoquinone. This heightened reactivity, stemming from the electron-withdrawing nature of the chlorine substituent, makes it a more potent Michael acceptor and a more effective dienophile in Diels-Alder reactions. For synthetic applications requiring enhanced reactivity or the introduction of a chlorine atom for further functionalization, this compound represents a valuable alternative to its parent compound. Researchers should, however, consider the potential for different regiochemical outcomes and the increased sensitivity of the chlorinated analog when designing synthetic routes.
A Comparative Guide to the Synthetic Applications of 2-Chloro-1,4-benzoquinone and Other Halogenated Quinones
For Researchers, Scientists, and Drug Development Professionals
Halogenated quinones are a class of highly versatile reagents in organic synthesis, prized for their reactivity as electrophiles and dienophiles. Their utility stems from the electron-withdrawing nature of the halogen and carbonyl substituents, which activates the quinone ring for various transformations. This guide provides an objective comparison of 2-chloro-1,4-benzoquinone with other halogenated quinones in key synthetic reactions, supported by available experimental data and detailed methodologies.
Executive Summary
This compound serves as a valuable building block in the synthesis of complex molecules. Its reactivity is compared with other halogenated quinones, such as fluorinated, brominated, and more highly chlorinated derivatives (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), across three fundamental reaction types: Diels-Alder cycloadditions, nucleophilic aromatic substitutions, and Michael additions.
The choice of halogen and the overall substitution pattern on the benzoquinone ring significantly influences the reagent's redox potential, its reactivity in cycloaddition and substitution reactions, and the stability of the resulting products. Generally, greater halogenation and the presence of other electron-withdrawing groups enhance the electrophilicity and oxidizing power of the quinone.
Redox Potentials: A Measure of Oxidizing Strength
The redox potential of a quinone is a critical parameter that dictates its ability to act as an oxidizing agent and influences its reactivity in various chemical processes. Electron-withdrawing substituents, such as halogens, increase the redox potential by stabilizing the reduced hydroquinone (B1673460) form.
| Quinone Derivative | Substituent(s) | E°(Q/Q•⁻) (V vs. NHE) | E°(Q/QH₂) (V vs. NHE) |
| 1,4-Benzoquinone | None | -0.16 | +0.70 |
| This compound | 1x -Cl (EWG) | -0.05 | +0.78 |
| 2,5-Dichloro-1,4-benzoquinone | 2x -Cl (EWG) | +0.06 | +0.84 |
| 2,6-Dichloro-1,4-benzoquinone | 2x -Cl (EWG) | +0.07 | +0.85 |
| Tetrafluoro-p-benzoquinone | 4x -F (EWG) | +0.01 (vs. SCE) | Not Available |
Note: Data for chloro derivatives is presented vs. NHE[1]. The value for tetrafluoro-p-benzoquinone is calculated vs. SCE[1]. Direct comparison requires conversion.
I. Diels-Alder Cycloaddition Reactions
Halogenated benzoquinones are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the halogens, which lowers the energy of the LUMO of the dienophile for better interaction with the HOMO of the diene.
Comparative Data for Diels-Alder Reactions
| Dienophile | Diene | Product | Yield (%) | Reference |
| p-Benzoquinone | Cyclopentadiene (B3395910) | Adduct | 96 | [2] |
| This compound | Not specified | Not specified | Not specified | |
| 2-Bromo-1,4-benzoquinone (B1218145) | Not specified | Not specified | Not specified |
Experimental Protocol: Diels-Alder Reaction with a Halogenated Benzoquinone
This protocol is a generalized procedure adaptable for various halogenated quinones and dienes.
Materials:
-
Halogenated benzoquinone (e.g., this compound) (1.0 eq)
-
Diene (e.g., freshly cracked cyclopentadiene) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or water)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the halogenated benzoquinone.
-
Dissolve the quinone in a minimal amount of the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath if the reaction is expected to be highly exothermic.
-
Slowly add a solution of the diene in the same solvent to the stirred quinone solution.
-
Allow the reaction to stir at the appropriate temperature (ranging from 0 °C to reflux, depending on the reactivity of the substrates) for 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting adduct by column chromatography on silica (B1680970) gel or by recrystallization.
II. Nucleophilic Aromatic Substitution (SNAr)
The halogen atom on a halogenated quinone can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the halogen as a leaving group in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend in SN1 and SN2 reactions at sp3-hybridized carbons. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.
Comparative Data for Nucleophilic Aromatic Substitution
| Quinone Derivative | Nucleophile | Product | Yield (%) | Reference |
| This compound | Aniline (B41778) | Not specified | Not specified | |
| 2,3-Dichloro-1,4-naphthoquinone | Aniline | 2-Anilino-3-chloro-1,4-naphthoquinone | 90 | [3] |
| 2-Bromo-6-methoxy-1,4-benzoquinone | Aniline | 2-Anilino-3-bromo-6-methoxy-1,4-benzoquinone | 57 | [4] |
Note: Direct comparative data for this compound with other halogenated benzoquinones in SNAr with the same nucleophile and under identical conditions is limited. The provided data illustrates the feasibility of such reactions with related compounds.
Experimental Protocol: Nucleophilic Aromatic Substitution with Aniline
This protocol is adapted from the reaction of a bromo-substituted benzoquinone with aniline and can be modified for other halogenated quinones and nucleophiles.[4]
Materials:
-
Halogenated benzoquinone (e.g., this compound) (1.0 eq)
-
Aniline (1.3 eq)
-
Solvent (e.g., water or an organic solvent like ethanol)
-
Ultrasound bath (optional)
Procedure:
-
To a round-bottom flask, add the halogenated benzoquinone, aniline, and the solvent.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. For less reactive substrates, sonication in an ultrasound bath can be employed to promote the reaction.[4]
-
Monitor the reaction for 3 hours or until completion as indicated by TLC.
-
After the reaction is complete, the mixture is filtered.
-
The obtained precipitate is washed with distilled water.
-
The product is purified by column chromatography on silica gel.
III. Michael Addition
Halogenated benzoquinones are potent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles, particularly soft nucleophiles like thiols. The electron-withdrawing halogen enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack.
For chloro-substituted benzoquinones, the reaction with thiols can proceed via both Michael addition and vinylic substitution, where the chlorine atom is replaced by the nucleophile.[5]
Comparative Data for Michael Addition with Thiols
| Quinone Derivative | Nucleophile | Product Type | Yield (%) | Reference |
| This compound | 4-nitrobenzenethiol | Mono- and di-substituted adducts | Not specified | [5] |
| 2,5-Dichloro-1,4-benzoquinone | 4-nitrobenzenethiol | Di-substituted adduct | Not specified | [5] |
| 2-Methyl-1,4-benzoquinone | 4-nitrobenzenethiol | Mono-substituted adduct | Not specified | [5] |
Note: While specific yields are not provided in the comparative study, the reactivity trend was observed to be chloro-substituted > unsubstituted > methyl-substituted benzoquinones.[5]
Experimental Protocol: Michael Addition of Thiophenol to a Halogenated Benzoquinone
This is a general protocol for the thia-Michael addition.
Materials:
-
Halogenated benzoquinone (e.g., this compound) (1.0 eq)
-
Thiophenol (1.0 - 2.0 eq)
-
Solvent (e.g., dichloromethane, ethanol, or solvent-free)
-
Base (optional, e.g., triethylamine (B128534) or 2-methoxypyridine)
Procedure:
-
Dissolve the halogenated benzoquinone in the chosen solvent in a round-bottom flask.
-
Add the thiophenol to the solution. If a catalyst is used, it can be added at this stage.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the Michael adduct.
Conclusion
This compound is a versatile and reactive building block in organic synthesis. Its performance in Diels-Alder, nucleophilic aromatic substitution, and Michael addition reactions is generally enhanced compared to unsubstituted p-benzoquinone due to the electron-withdrawing nature of the chlorine atom. When compared to other halogenated quinones, the reactivity is nuanced. While fluoroquinones may exhibit greater reactivity in SNAr, and more highly halogenated quinones possess higher redox potentials, this compound often provides a good balance of reactivity, stability, and cost-effectiveness for many synthetic applications. The choice of a specific halogenated quinone will ultimately depend on the desired reactivity, the nature of the other reactants, and the target product.
References
Cytotoxicity of 2-Chloro-1,4-benzoquinone and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of 2-Chloro-1,4-benzoquinone and its derivatives. The information presented herein is collated from various scientific studies and is intended to serve as a resource for researchers in the fields of toxicology, pharmacology, and drug discovery. The guide summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key signaling pathways implicated in the cytotoxic mechanisms of these compounds.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify the potency of a compound's cytotoxicity. The following tables summarize the available data for different derivatives.
| Compound | Cell Line | Assay Type | IC50 (µM) | GI50 (µM) | Reference |
| This compound Derivatives | |||||
| ABQ-3 (2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone) | K562 (Leukemia) | MTT | 0.82 ± 0.07 | ~2.50 | [1] |
| ABQ-3 | Jurkat (Leukemia) | MTT | 1.51 ± 0.29 | ~2.50 | [1] |
| ABQ-3 | MT-2 (Leukemia) | MTT | 5.41 ± 0.95 | ~2.50 | [1] |
| ABQ-3 | HCT-116 (Colon) | MTT | 5.22 ± 2.41 | 2.00 | [1] |
| ABQ-3 | MCF-7 (Breast) | MTT | 7.46 ± 2.76 | 2.35 | [1] |
| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate (7) | K562 (Leukemia) | Unknown | 0.84 | - | [2] |
| 1,4-Naphthoquinone Derivatives | |||||
| Compound 30 (2-chloroethylthio derivative) | 22Rv1 (Prostate) | MTT | Nanomolar range | - | [3][4] |
| Compound 32 (2-chloroethylthio derivative) | 22Rv1 (Prostate) | MTT | Nanomolar range | - | [3][4] |
| Compound 59c (Sulfur-modified derivative) | - | - | 0.23 (MKK7 inhib) | - | [5] |
| Compound 60a (Thiazol-2-yl amino derivative) | SH-SY5Y (Neuroblastoma) | Unknown | 1.8 | - | [5] |
| Compound 60b (Thiazol-2-yl amino derivative) | SH-SY5Y (Neuroblastoma) | Unknown | 2.7 | - | [5] |
| Compound 60c (Thiazol-2-yl amino derivative) | SH-SY5Y (Neuroblastoma) | Unknown | 1.5 | - | [5] |
| Compound 60d (Thiazol-2-yl amino derivative) | SH-SY5Y (Neuroblastoma) | Unknown | 0.004 | - | [5] |
| Compound 70 (Lapachol derivative) | MCF-7 (Breast) | Unknown | 5.3 | - | [5] |
| Compound 70 | HeLa (Cervical) | Unknown | 6.8 | - | [5] |
| Compound 71e (Lapachol derivative) | HeLa (Cervical) | Unknown | 10.1 | - | [5] |
| Compound 71e | DU145 (Prostate) | Unknown | 9.3 | - | [5] |
| 2-hydroxy-3-(2-chloro-aniline)-1,4-naphthoquinone (4b) | RAW 264.7 (Macrophage) | MTT | 483.5 - 2044.8 | - | [6] |
| 2-hydroxy-3-(2-chloro-aniline)-1,4-naphthoquinone (4b) | Murine macrophages | MTT | 315.8 - 1408.0 | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are essential for the replication and validation of the reported findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells in a 96-well plate.
-
Cell Fixation: After treatment, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water or 1% acetic acid to remove the TCA.
-
Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing the plates with 1% acetic acid.
-
Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
Caspase-3 and Caspase-9 Activity Assay
This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases, which are crucial for apoptosis.
-
Cell Lysis: After treating cells with the test compounds, harvest and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter.
-
Incubation: Incubate the plate at 37°C to allow the active caspases to cleave their substrates, releasing the reporter molecule.
-
Detection: Measure the absorbance (for pNA) or fluorescence (for AMC) using a microplate reader. The signal intensity is proportional to the caspase activity.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of ROS, which are often generated in response to cytotoxic compounds.
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
Probe Loading: After treatment, incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Washing: Remove the excess probe by washing the cells with a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the level of intracellular ROS.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
-
Protein Extraction: After treatment, lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by an imaging system.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the cytotoxicity of this compound and its derivatives.
References
A Comparative Guide to the Efficacy of 2-Chloro-1,4-benzoquinone and DDQ as Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of an appropriate oxidizing agent is paramount to achieving desired molecular transformations with high efficiency and selectivity. This guide provides a detailed comparison of the efficacy of 2-Chloro-1,4-benzoquinone and the well-established 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as oxidizing agents. This objective analysis, supported by available experimental data and mechanistic insights, aims to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Oxidizing Power
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is widely recognized as a powerful and versatile oxidant, capable of effecting a wide range of chemical transformations, including dehydrogenation, oxidation of alcohols, and cleavage of protecting groups.[1][2] Its high reactivity stems from the presence of two electron-withdrawing chloro and two cyano groups on the benzoquinone ring, which significantly increases its redox potential.[2]
In contrast, this compound possesses only a single electron-withdrawing chloro group. Theoretical and experimental studies on substituted quinones consistently show that the presence of electron-withdrawing substituents enhances the oxidizing power of the quinone.[2] Therefore, it is well-established that DDQ is a significantly stronger oxidizing agent than this compound.
While direct, side-by-side experimental comparisons under identical conditions are scarce in the literature, the available data on their individual applications allows for a comparative assessment of their performance in key oxidation reactions.
Performance in the Oxidation of Benzylic Alcohols
The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a fundamental transformation in organic synthesis. DDQ is a highly effective reagent for this purpose, often providing excellent yields under relatively mild conditions.
Table 1: Comparison of this compound and DDQ in the Oxidation of Benzylic Alcohols
| Oxidizing Agent | Substrate | Product | Reaction Conditions | Reaction Time | Yield | Reference |
| DDQ | Benzyl (B1604629) alcohol | Benzaldehyde | Dioxane, reflux | 18 h | High (qualitative) | [3] |
| DDQ | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Dichloromethane, room temp. | Not specified | >95% | [4] |
| DDQ | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Dichloromethane, room temp. | Not specified | ~85% | [4] |
| This compound | Benzyl alcohol | Benzaldehyde | No specific experimental data found for direct comparison | - | - | - |
Experimental Protocols
General Procedure for the Oxidation of a Benzylic Alcohol with DDQ
Materials:
-
Substituted benzyl alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Benzene, or Dioxane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the benzylic alcohol in the chosen anhydrous solvent, add DDQ in one portion or portion-wise.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often accompanied by the precipitation of the hydroquinone (B1673460) byproduct (DDQH₂), which is typically a pale yellow solid.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated DDQH₂ and wash the solid with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired aldehyde or ketone.
Note: The specific solvent, temperature, and reaction time will vary depending on the reactivity of the substrate.
General Procedure for the Oxidation of a Phenol (B47542) with this compound
While specific protocols for the use of this compound as a primary oxidant are not well-documented, a general procedure for its synthesis via the oxidation of a phenol is provided below, which illustrates a context of its formation.
Materials:
-
Titanium superoxide (B77818) catalyst
-
Acetic acid
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
A mixture of 2,4-dichlorophenol and a catalytic amount of Ti-superoxide in acetic acid is heated with stirring under an inert atmosphere.
-
Aqueous hydrogen peroxide is added dropwise to the heated mixture.
-
The reaction is continued for a specified time.
-
The catalyst is recovered by filtration.
-
The this compound formed is then isolated and purified by chromatographic methods.
Reaction Mechanisms and Logical Relationships
The primary mechanism for oxidation by both DDQ and other quinones involves a hydride transfer from the substrate to the quinone. This is followed by a proton transfer to yield the oxidized product and the corresponding hydroquinone.
Oxidation of a Benzylic Alcohol by DDQ
The oxidation of a benzylic alcohol by DDQ is believed to proceed through the following steps:
-
Formation of a charge-transfer complex between the electron-rich alcohol and the electron-deficient DDQ.
-
Rate-determining hydride transfer from the benzylic carbon to an oxygen atom of DDQ, forming an oxocarbenium ion intermediate and the reduced DDQ anion.
-
Deprotonation of the oxocarbenium ion to yield the final aldehyde or ketone product and the hydroquinone DDQH₂.
Caption: Proposed mechanism for the oxidation of a benzylic alcohol by DDQ.
Plausible Oxidation Mechanism for this compound
A similar hydride abstraction mechanism is expected for the oxidation of substrates by this compound, although its lower reactivity suggests a higher activation energy for the hydride transfer step.
Caption: General workflow for an oxidation reaction using this compound.
Conclusion
DDQ stands out as a superior oxidizing agent compared to this compound due to its significantly higher redox potential, a consequence of the powerful electron-withdrawing cyano and additional chloro substituents. This translates to faster reaction rates, milder reaction conditions, and broader substrate scope. While this compound can function as an oxidant, its utility is limited by its lower reactivity, necessitating more forcing conditions which may not be compatible with sensitive functional groups.
For researchers requiring a potent and reliable oxidizing agent for challenging transformations, DDQ remains the reagent of choice. This compound may find application in specific cases where a milder oxidant is required to achieve selectivity in the presence of other oxidizable moieties, although such applications are not extensively documented. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic problem at hand, including the nature of the substrate, the desired product, and the tolerance of other functional groups in the molecule. Further research into the synthetic applications of this compound would be beneficial to fully elucidate its potential and limitations as an oxidizing agent.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 5. asccollegekolhar.in [asccollegekolhar.in]
Comparative In Vivo Oxidative Stress Response: 2-Chloro-1,4-benzoquinone vs. Methylated Benzoquinones
A detailed guide for researchers, scientists, and drug development professionals on the differential in vivo oxidative stress responses induced by 2-chloro-1,4-benzoquinone and methylated benzoquinones.
This guide provides a comprehensive comparison of the in vivo oxidative stress responses to this compound (CBQ) and a representative methylated benzoquinone, 2-methyl-1,4-benzoquinone (MBQ). The information is based on a key comparative study utilizing zebrafish embryos as an in vivo model. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a clear understanding of the toxicological profiles of these compounds.
Executive Summary
Halogenated p-benzoquinones, such as this compound, are recognized as disinfection byproducts that can induce oxidative damage.[1] A comparative study on zebrafish embryos revealed that while both CBQ and the non-halogenated, methylated counterpart MBQ induce oxidative stress, CBQ elicits a more pronounced toxicological response.[1] Both compounds were found to significantly increase levels of reactive oxygen species (ROS) and enhance the activities of key antioxidant enzymes.[1] However, CBQ led to the upregulation of a greater number of genes associated with developmental toxicity compared to MBQ.[1] These findings underscore the toxicological significance of non-halogenated p-benzoquinones and highlight the differential impact of substituent groups on their in vivo toxicity.[1]
Quantitative Data Comparison
The following table summarizes the key findings from a comparative study on the effects of this compound (CBQ) and 2-methyl-1,4-benzoquinone (MBQ) on zebrafish embryos.[1]
| Parameter | Compound | Concentration | Observation |
| Acute Toxicity | CBQ | - | Higher acute toxicity |
| MBQ | - | Slightly lower acute toxicity | |
| Reactive Oxygen Species (ROS) | CBQ | 10 µg/L & 100 µg/L | Significant increase in levels |
| MBQ | 10 µg/L & 100 µg/L | Significant increase in levels | |
| Antioxidant Enzyme Activity | |||
| Total Superoxide Dismutase (T-SOD) | CBQ | 10 µg/L & 100 µg/L | Enhanced activity |
| MBQ | 10 µg/L & 100 µg/L | Enhanced activity | |
| Catalase (CAT) | CBQ | 10 µg/L & 100 µg/L | Enhanced activity |
| MBQ | 10 µg/L & 100 µg/L | Enhanced activity | |
| Glutathione (B108866) Peroxidase (GPx) | CBQ | 10 µg/L & 100 µg/L | Enhanced activity |
| MBQ | 10 µg/L & 100 µg/L | Enhanced activity | |
| Developmental Toxicity | CBQ | 100 µg/L | Malformations observed |
| MBQ | 100 µg/L | Malformations observed | |
| Gene Expression | CBQ | - | Significant upregulation of 10 genes |
| MBQ | - | Significant upregulation of 6 genes |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study of CBQ and MBQ in zebrafish embryos.[1]
Zebrafish Embryo Exposure
-
Model Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Groups:
-
Control group.
-
CBQ exposure groups (10 µg/L and 100 µg/L).
-
MBQ exposure groups (10 µg/L and 100 µg/L).
-
-
Procedure: Healthy zebrafish embryos were selected and exposed to the respective concentrations of CBQ and MBQ from 2 hours post-fertilization (hpf) to 96 hpf. The exposure medium was renewed daily.
Measurement of Reactive Oxygen Species (ROS)
-
Method: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
-
Procedure:
-
At 96 hpf, zebrafish larvae were collected and washed with fresh medium.
-
Larvae were incubated with DCFH-DA at a final concentration of 20 µM for 1 hour in the dark.
-
After incubation, the larvae were washed three times to remove excess probe.
-
The fluorescence intensity was measured using a fluorescence microscope. The intensity of green fluorescence is proportional to the amount of intracellular ROS.
-
Antioxidant Enzyme Activity Assays
-
Sample Preparation: At 96 hpf, zebrafish larvae were homogenized in cold phosphate (B84403) buffer. The homogenate was then centrifuged, and the supernatant was collected for enzyme activity assays.
-
Total Superoxide Dismutase (T-SOD) Activity: Measured using a commercial assay kit based on the WST-1 method, which detects the inhibition of the rate of formazan (B1609692) dye formation.
-
Catalase (CAT) Activity: Determined by measuring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm using a spectrophotometer.
-
Glutathione Peroxidase (GPx) Activity: Assayed by measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.
Gene Expression Analysis
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR).
-
Procedure:
-
Total RNA was extracted from zebrafish larvae at 96 hpf using a commercial RNA extraction kit.
-
cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR was performed using gene-specific primers for target genes related to developmental toxicity and a housekeeping gene for normalization.
-
The relative expression of each target gene was calculated using the 2-ΔΔCt method.
-
Visualizations
Signaling Pathway
Caption: Oxidative stress signaling pathway induced by benzoquinones.
Experimental Workflow
Caption: Experimental workflow for comparative toxicity assessment.
References
Unraveling Protein Modifications by Substituted p-Benzoquinones: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and proteins is paramount. Substituted p-benzoquinones (p-BQs), a class of reactive electrophiles, are known to covalently modify proteins, leading to a cascade of cellular events. This guide provides a comparative study of these modifications, summarizing key experimental data and methodologies to facilitate further research and therapeutic development.
Substituted p-benzoquinones are metabolites of various aromatic compounds and are also found in some natural products. Their ability to form covalent adducts with cellular macromolecules, particularly proteins, is a critical mechanism underlying their biological and toxicological effects. The nature and extent of these modifications are highly dependent on the specific substitutions on the quinone ring, which modulate their electrophilicity and steric hindrance.
Comparative Analysis of Protein Adduction
The primary mechanism of protein modification by p-benzoquinones is through Michael addition, where nucleophilic amino acid residues in proteins attack the electron-deficient quinone ring. The most susceptible residues are cysteine, lysine, and histidine, with cysteine being the most frequent target due to the high nucleophilicity of its thiol group.[1][2]
The reactivity of substituted p-benzoquinones varies significantly. Electron-withdrawing groups on the quinone ring generally increase the electrophilicity of the molecule, leading to faster reaction rates. Conversely, electron-donating groups can decrease reactivity.[3]
Below is a summary of quantitative data on protein modifications induced by various substituted p-benzoquinones.
| p-Benzoquinone Derivative | Target Protein(s) | Modified Residue(s) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Functional Consequence | Reference(s) |
| 1,4-Benzoquinone (B44022) (BQ) | Protein Tyrosine Phosphatase N2 (PTPN2) | Catalytic Cysteine | 645 | Inhibition of PTPN2, increased STAT1 phosphorylation | [4][5] |
| 1,4-Benzoquinone (BQ) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cys149, Cys244 | 10² - 10⁵ | Enzyme inhibition, protein dimerization | [6][7] |
| 1,4-Benzoquinone (BQ) | Creatine Kinase (CK) | All Cysteine residues | 10² - 10⁵ | Enzyme inhibition, protein dimerization | [6][7] |
| 4-Methylbenzoquinone (4MBQ) | Bovine Serum Albumin (BSA) | Cys-34 | (3.1 ± 0.2) x 10⁴ | Adduct formation | [1][8] |
| 4-Methylbenzoquinone (4MBQ) | Human Serum Albumin (HSA) | Cysteine | (4.8 ± 0.2) x 10³ | Adduct formation | [1][8] |
| N-acetyl-p-benzoquinone imine (NAPQI) | Various hepatic proteins | Cysteine | Not specified | Hepatotoxicity | [9] |
Signaling Pathway Alteration: The PTPN2/STAT1 Axis
A notable example of the functional consequences of p-benzoquinone-induced protein modification is the inhibition of Protein Tyrosine Phosphatase N2 (PTPN2). PTPN2 is a key negative regulator of the JAK/STAT signaling pathway. Covalent adduction of 1,4-benzoquinone to the catalytic cysteine residue of PTPN2 leads to its irreversible inhibition.[4][5] This, in turn, results in increased tyrosine phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), a downstream target of PTPN2, and subsequently alters the expression of STAT1-regulated genes.[4] This perturbation of the STAT1 signaling pathway has been implicated in benzene-induced malignant blood diseases.[4][5]
Figure 1: Inhibition of PTPN2 by 1,4-benzoquinone leads to increased STAT1 phosphorylation and altered gene expression.
Experimental Protocols
The study of protein modifications by p-benzoquinones involves a multi-faceted approach, combining in vitro reactions with sophisticated analytical techniques.
General Workflow for Identifying Protein Adducts
The following diagram outlines a typical workflow for investigating protein modifications by substituted p-benzoquinones.
Figure 2: A generalized workflow for the identification and characterization of protein-p-benzoquinone adducts.
Detailed Methodologies
1. In Vitro Protein Adduction:
-
Protein Preparation: Purified proteins of interest (e.g., BSA, GAPDH, PTPN2) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.4).
-
Quinone Solution: A stock solution of the substituted p-benzoquinone is prepared in an appropriate solvent (e.g., DMSO, ethanol) and diluted to the desired final concentration in the reaction buffer.
-
Incubation: The protein solution is incubated with the p-benzoquinone derivative at a specific temperature (e.g., 37°C) for a defined period. The molar ratio of quinone to protein is a critical parameter to vary.
-
Reaction Termination: The reaction can be stopped by adding a quenching agent like N-acetyl-cysteine or by rapid removal of the unreacted quinone (e.g., dialysis, gel filtration).
2. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Purpose: To visualize changes in protein molecular weight, such as the formation of dimers or higher-order oligomers.[6][10]
-
Procedure: Samples from the incubation reaction are mixed with Laemmli sample buffer and loaded onto a polyacrylamide gel. Following electrophoresis, the gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
3. UV-Visible Spectroscopy:
-
Purpose: To monitor the formation of covalent adducts, which often results in a change in the absorbance spectrum.[10]
-
Procedure: The UV-Vis spectrum of the protein is recorded before and after incubation with the p-benzoquinone. The appearance of new absorption bands can indicate adduct formation.
4. Mass Spectrometry for Adduct Identification:
-
Sample Preparation: The modified protein is typically subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[2][11]
-
MS1 Scan: The mass-to-charge ratio of the intact peptides is measured. Peptides with a mass shift corresponding to the addition of the p-benzoquinone moiety are selected for fragmentation.
-
MS2 Scan (Fragmentation): The selected peptides are fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern allows for the determination of the peptide sequence and the precise localization of the modification on a specific amino acid residue.[12]
-
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database using specialized software (e.g., Mascot, Sequest) to identify the modified peptides and the adducted amino acid residues.
5. Enzyme Activity Assays:
-
Purpose: To determine the functional consequence of protein modification on enzyme activity.
-
Procedure: The activity of the target enzyme is measured in the presence and absence of the substituted p-benzoquinone. A decrease in activity indicates inhibition due to adduction.[6]
Conclusion
The modification of proteins by substituted p-benzoquinones is a complex process with significant biological implications. The reactivity and specificity of these interactions are dictated by the substitution pattern on the quinone ring and the nucleophilicity of the target amino acid residues. By employing a combination of in vitro adduction experiments and advanced analytical techniques like mass spectrometry, researchers can elucidate the precise nature of these modifications and their functional consequences. This knowledge is crucial for understanding the mechanisms of toxicity of various environmental and industrial chemicals and for the rational design of targeted therapeutic agents.
References
- 1. Quinone-induced protein modifications: Kinetic preference for reaction of 1,2-benzoquinones with thiol groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 3. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic Evaluation of N-Acetyl-p-Benzoquinone Imine Protein Adduct Formation with Therapeutic Acetaminophen Administration: Sex-based Physiologic Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msf.ucsf.edu [msf.ucsf.edu]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-1,4-benzoquinone Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 2-Chloro-1,4-benzoquinone Analogs Reveals Key Structural Determinants for Cytotoxic and Antimicrobial Efficacy.
The 1,4-benzoquinone (B44022) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, this compound and its analogs have garnered significant interest due to their potent cytotoxic and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Comparative Biological Activity: A Quantitative Overview
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinone ring. Modifications can dramatically alter their potency against cancer cell lines and microbial pathogens. The following tables summarize the cytotoxic and antimicrobial activities of a selection of these compounds, providing a clear comparison of their efficacy.
Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the cytotoxic effects of various this compound analogs against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | This compound | Multiple | Varies | [1] |
| 2a | 2,5-bis(phenylamino)-1,4-benzoquinone | T24 (Bladder) | 16.3 | [2] |
| 2b | 2,5-bis(phenylamino)-1,4-benzoquinone | DU-145 (Prostate) | >51.8 | [2] |
| 3 | 2-(2-Chloroethylthio)-1,4-naphthoquinone | 22Rv1 (Prostate) | 0.048 | [3] |
| 4 | 2,3-dichloro-1,4-naphthoquinone | Multiple | Varies | [4] |
| 5i | 2-amino-3-(substituted)-1,4-naphthoquinone | A549 (Lung) | 6.15 | [5] |
Key SAR Observations for Cytotoxicity:
-
Substitution at the 2- and 5-positions: The introduction of amino groups at the 2- and 5-positions can lead to potent cytotoxic agents. For instance, 2,5-bis(phenylamino)-1,4-benzoquinones have shown significant activity against bladder cancer cells.[2]
-
Thioether Linkages: The incorporation of a 2-chloroethylthio group in the naphthoquinone series resulted in compounds with nanomolar potency against prostate cancer cells.[3]
-
Halogenation: Dichloro-substituted naphthoquinones are also recognized for their cytotoxic potential.[4]
-
Amino Substituents: Amino-substituted naphthoquinones have demonstrated notable cytotoxicity against lung cancer cells.[5]
Antimicrobial Activity Data (MIC Values)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values of this compound and its analogs against various bacterial and fungal strains.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 6 | 1,4-Benzoquinone | Staphylococcus aureus | 8 | [6] |
| 7 | 2,6-dimethoxy-1,4-benzoquinone | Staphylococcus aureus | 8 | [6] |
| 8 | 2-aryl-3,5-dimethoxy-1,4-benzoquinone | Staphylococcus aureus | Varies | [7] |
| 9 | 3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione (Red Benzoquinone) | Staphylococcus aureus | 4 | [8] |
| 10 | 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione (Blue Benzoquinone) | Mycobacterium tuberculosis | 4 | [8] |
| 11 | Bromoquinone derivatives | Pseudomonas aeruginosa | 16-128 | [6] |
Key SAR Observations for Antimicrobial Activity:
-
Core Benzoquinone Structure: The parent 1,4-benzoquinone exhibits significant antibacterial activity.[6]
-
Methoxy (B1213986) and Thio Substituents: The presence of methoxy and methylthio groups can enhance antimicrobial potency, with some derivatives showing strong activity against Staphylococcus aureus and Mycobacterium tuberculosis.[6][8]
-
Aryl Substituents: Aryl-substituted dimethoxy-1,4-benzoquinones have demonstrated inhibitory effects on Gram-positive bacteria.[7]
-
Halogenation: Brominated quinone derivatives have shown activity against the Gram-negative bacterium Pseudomonas aeruginosa.[6]
Mechanism of Action: Induction of Oxidative Stress and Apoptosis
The primary mechanism of action for the cytotoxic effects of this compound and its analogs involves the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.[9][10]
Quinones are redox-active molecules that can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide (B77818) anions, initiating a cascade of ROS production that leads to oxidative stress.[9][11] This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.[10][12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds.
Synthesis of 2-Substituted-1,4-Benzoquinone Analogs
A general method for the synthesis of 2-substituted-1,4-benzoquinones involves the nucleophilic substitution of a leaving group (e.g., chlorine) on the quinone ring.
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, dichloromethane).
-
Add the desired nucleophile (e.g., an amine or thiol) to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the liberated HCl.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted-1,4-benzoquinone analog.[13]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent cytotoxic and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the quinone ring can significantly enhance biological activity. The primary mechanism of action, involving the induction of oxidative stress and apoptosis, provides a clear rationale for their therapeutic potential. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel analogs, paving the way for the discovery of next-generation therapeutic compounds. Further exploration of this chemical space is warranted to develop more selective and efficacious drugs for the treatment of cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells | MDPI [mdpi.com]
- 4. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial evaluation of 1,4-benzoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Synthesis of some NH- and NH,S- substituted 1,4-quinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chloro-1,4-benzoquinone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing ecological contamination. 2-Chloro-1,4-benzoquinone, a reactive quinone compound, necessitates careful handling and disposal as hazardous waste. This guide delivers essential, immediate safety and logistical information, providing a procedural, step-by-step plan for its proper disposal, in alignment with general laboratory safety standards and regulatory requirements.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1][2] It is crucial to handle this chemical with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][3] All operations should be performed in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust or vapors.[1][3]
Key Hazard Classifications and Disposal Considerations
The following table summarizes the hazard classifications for this compound and outlines the primary disposal considerations.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Do not dispose of down the drain or in regular trash.[4] Collect and manage as hazardous waste. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Prevent skin contact. Contaminated clothing should be removed and washed before reuse.[1][3] Dispose of contaminated disposables as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3][5] | Avoid breathing dust or vapors.[1][3] Handle in a well-ventilated area or with respiratory protection.[3][6] |
| Environmental Hazard | Potentially toxic to aquatic organisms.[2][4][5] | Prevent release to the environment.[4][5] Discharge into the environment must be avoided.[3] |
| Reactivity | Can act as an oxidizing agent.[4] | Segregate from incompatible materials, such as reducing agents.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[7] The following steps provide a general framework for its safe disposal.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a suitable, closed, and properly labeled container.[6][7][8]
-
Do not mix with other waste streams unless compatibility is confirmed.[8]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[8]
-
The label must also include the full chemical name, "this compound," the approximate concentration or quantity, and the date when the waste was first added (accumulation start date).[8][9]
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[9]
-
The storage area should be cool, well-ventilated, and away from incompatible materials, heat sources, or direct sunlight.[3][7]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[4][9]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6][9]
5. Licensed Waste Disposal:
-
The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]
Spill Management Protocol
In the event of a spill involving this compound, the following immediate actions should be taken:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[4]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[4]
-
Contain: If it is safe to do so, contain the spill using a chemical absorbent material.[4] Avoid generating dust during cleanup.[6]
-
Clean-Up: Carefully collect the absorbent material and any contaminated items into a labeled hazardous waste container, following your institution's specific procedures for toxic chemical spills.[4]
-
Report: Report the spill to your laboratory supervisor and the EHS department.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these established safety protocols and disposal procedures, laboratory professionals can effectively mitigate the risks associated with this compound, thereby ensuring both personal and environmental safety.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Chloro-1,4-benzoquinone
Essential Safety and Handling Guide for 2-Chloro-1,4-benzoquinone
This guide provides critical safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClO₂ | [1] |
| Molecular Weight | 142.54 g/mol | [1] |
| Appearance | Yellow to brown crystalline solid | [2] |
| Melting Point | 52-57°C | [2] |
| Boiling Point | ~210°C (with decomposition) | [2] |
| Density | 1.40 g/cm³ | [2] |
| Flash Point | 83°C | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4] It is crucial to use appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may also be necessary for splash protection.[5]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] A dust mask, such as a type N95 (US), is recommended to avoid inhalation of dust particles.
-
Footwear: Chemical-resistant, steel-toe boots or shoes are advised.[5]
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3][6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Prevent Dust Formation: Minimize the formation and accumulation of dust.[3][6]
-
Tools: Use non-sparking tools to prevent ignition.[3]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]
-
The substance is light-sensitive and should be protected from light.[6]
-
For long-term stability and to prevent polymerization, storage at -20°C under an inert gas is recommended.[2]
-
Store away from incompatible materials and foodstuff containers.[3]
Emergency Procedures and Disposal Plan
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and ensure adequate ventilation.[3] Evacuate unnecessary personnel from the area.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Containment and Cleaning: Collect the spilled material and arrange for disposal.[3] Use methods that do not generate dust.
Disposal Plan:
-
Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[3]
-
It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[3][4]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Standard Operating Procedure for using this compound.
Caption: Chemical spill response workflow for this compound.
References
- 1. This compound | C6H3ClO2 | CID 69671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wholesale CAS 695-99-8 99% Purity this compound,CAS 695-99-8 99% Purity this compound Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
